4-Chloro-3-nitrobenzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-3-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWNAJIUKSTYOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059148 | |
| Record name | Benzenesulfonyl chloride, 4-chloro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97-08-5 | |
| Record name | 4-Chloro-3-nitrobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl chloride, 4-chloro-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonyl chloride, 4-chloro-3-nitro- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonyl chloride, 4-chloro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-nitrobenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-3-nitrobenzenesulfonyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H74VBH6E8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-3-nitrobenzenesulfonyl Chloride (CAS 97-08-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-3-nitrobenzenesulfonyl chloride, a key intermediate in the pharmaceutical and agrochemical industries.
Chemical Identity and Properties
This compound is a reactive organosulfur compound with the CAS number 97-08-5. It is characterized by a benzene ring substituted with a chlorine atom, a nitro group, and a sulfonyl chloride functional group.[1][2][3] This combination of functional groups makes it a versatile building block in organic synthesis.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 97-08-5 | [3][4][5][6] |
| Molecular Formula | C₆H₃Cl₂NO₄S | [3][4][5] |
| Molecular Weight | 256.06 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [1][2][7] |
| Melting Point | 58-62 °C | [8] |
| Boiling Point | Decomposes | [7] |
| Density | 1.79 g/cm³ | [7] |
| Solubility | Reacts with water. Soluble in organic solvents like dichloromethane, acetone, and toluene. | [3][7][9] |
| Odor | Pungent or irritating | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR: Spectral data is available and can be used to confirm the aromatic proton substitution pattern.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the sulfonyl chloride, nitro, and chloro-aromatic groups.[10][11]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is available for this compound, aiding in molecular weight determination and fragmentation analysis.[10][12]
Synthesis and Manufacturing
The primary industrial synthesis of this compound involves the chlorosulfonation of 2-chloronitrobenzene. This process is typically carried out using chlorosulfonic acid. The reaction is carefully controlled to ensure high yield and purity of the final product.
Below is a generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 2-Chloronitrobenzene
A common laboratory-scale synthesis protocol is as follows:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add chlorosulfonic acid.
-
Addition of Reactant: Slowly add 2-chloronitrobenzene to the chlorosulfonic acid while maintaining a controlled temperature.
-
Reaction: Stir the mixture at a specific temperature for several hours until the reaction is complete.
-
Workup: Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Purification: Filter the crude solid, wash with cold water, and then recrystallize from a suitable solvent (e.g., petroleum ether) to obtain the pure this compound.
Chemical Reactivity and Applications
The high reactivity of the sulfonyl chloride group makes this compound a valuable intermediate.[3] It readily undergoes nucleophilic substitution reactions with amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonate esters, and thioesters.
This reactivity is harnessed in various industrial applications:
-
Pharmaceutical Synthesis: It serves as a crucial building block for the synthesis of various pharmaceutical agents, including sulfonamide drugs.
-
Agrochemical Manufacturing: It is used in the production of herbicides, fungicides, and insecticides.[2]
-
Organic Synthesis: It is a versatile reagent for introducing the 4-chloro-3-nitrophenylsulfonyl group into organic molecules.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Identification
-
Corrosive: May be corrosive to metals.[8]
-
Skin and Eye Irritant: Causes skin and eye irritation.
-
Respiratory Irritant: Inhalation of dust can cause respiratory irritation.
-
Moisture Sensitive: Reacts with water and moisture, releasing corrosive hydrogen chloride gas.[7]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Use a respirator if dust is generated.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.[7] Keep containers tightly sealed.
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.
Conclusion
This compound is a fundamentally important chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers and professionals working with this compound. This guide provides a solid foundation of technical information to support its effective and safe utilization in research and development.
References
- 1. This compound(97-08-5) 1H NMR spectrum [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 97-08-5: this compound [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. This compound | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]
- 8. This compound | 97-08-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. This compound CAS#: 97-08-5 [m.chemicalbook.com]
- 10. Benzenesulfonyl chloride, 4-chloro-3-nitro- [webbook.nist.gov]
- 11. Benzenesulfonyl chloride, 4-chloro-3-nitro- [webbook.nist.gov]
- 12. Benzenesulfonyl chloride, 4-chloro-3-nitro- [webbook.nist.gov]
physical and chemical properties of 4-Chloro-3-nitrobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Chloro-3-nitrobenzenesulfonyl chloride. The information is curated for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes and concepts.
Core Properties and Identifiers
This compound is a reactive organosulfur compound widely utilized as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the presence of a highly reactive sulfonyl chloride group, along with nitro and chloro substituents on the benzene ring, which influence its electrophilic nature.[2]
Identifiers
| Identifier | Value |
| CAS Number | 97-08-5[1][3] |
| Molecular Formula | C₆H₃Cl₂NO₄S[1][2][3][4] |
| Molecular Weight | 256.06 g/mol [1][3][4][5] |
| EINECS | 202-558-2[3][5] |
| InChI Key | SEWNAJIUKSTYOP-UHFFFAOYSA-N[1][4] |
| Synonyms | 3-Nitro-4-chlorobenzenesulfonyl chloride, 4-Chloro-3-nitrobenzene-1-sulfonyl chloride, Yellow Sulfon Chloride[2][5] |
Physical Properties
This compound typically appears as a light brown or white to light yellow crystalline powder.[1][5][6] It is sensitive to moisture and should be stored in a dry, dark place at room temperature.[3][5]
| Property | Value | Source(s) |
| Melting Point | 55-62 °C | [1][3][4][6][7] |
| Boiling Point | ~356 °C (rough estimate), Decomposes | [1][3][5][6] |
| Density | ~1.696 - 1.79 g/cm³ (estimate) | [3][5][6] |
| Solubility | Soluble in toluene, dichloromethane, and acetone. Sparingly soluble to insoluble in water, with which it reacts. | [1][2][3][5][6] |
| Vapor Pressure | 6.17E-05 mmHg at 25°C | [5] |
| Refractive Index | ~1.6000 (estimate) | [3][5] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the electrophilic nature of the sulfonyl chloride group.[2] This functional group readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.[1] The presence of the electron-withdrawing nitro and chloro groups on the aromatic ring further enhances this reactivity.[2] The compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, releasing hydrochloric acid.[1][6]
Key chemical applications include:
-
Synthesis of Sulfonamide Derivatives : It is a crucial building block for creating sulfonamide-based bioactive molecules with potential antifungal, antibacterial, and anticancer properties.[1]
-
Intermediate in Pharmaceutical and Agrochemical Synthesis : It serves as a key starting material in the synthesis of various complex organic molecules, including pharmaceuticals and herbicides.[1][2][6]
-
Precursor for other Chemical Moieties : It can be used to synthesize other compounds like 4-chloro-3-nitrobenzene thiol.[7]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the chlorosulfonation of o-nitrochlorobenzene.[1]
Materials:
-
o-nitrochlorobenzene
-
Chlorosulfonic acid
-
Ice
Procedure:
-
In a suitable reaction vessel, add chlorosulfonic acid.
-
Slowly add molten o-nitrochlorobenzene to the chlorosulfonic acid over a period of 1 hour, maintaining the temperature below 60°C.
-
After the addition is complete, incubate the reaction mixture at 60°C for 1 hour.
-
Gradually heat the mixture to 103-107°C and maintain this temperature for 6 hours.
-
Cool the reaction mixture to 40°C.
-
Slowly pour the cooled reaction mixture into a larger vessel containing ice to precipitate the product.
-
Filter the resulting solid and wash it with water until the pH of the filtrate is 5.
-
Dry the solid product to obtain this compound.
An alternative patented method involves reacting ortho-chloro-nitrobenzene with chlorosulfonic acid at a temperature range of 100 to 130°C.[8] The reaction progress is monitored by the evolution of hydrogen chloride gas.[8] The product is then isolated by pouring the reaction mass into an ice-water slurry, followed by filtration, neutralization with sodium bicarbonate, and washing.[8]
Visualizations
Logical Relationship of Properties and Reactivity
The following diagram illustrates the key properties and reactive pathways of this compound.
Caption: Key properties and reactions of the title compound.
Experimental Workflow for Synthesis
This diagram outlines the general workflow for the synthesis of this compound from o-nitrochlorobenzene.
Caption: General steps for the synthesis of the compound.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 97-08-5: this compound [cymitquimica.com]
- 3. This compound CAS#: 97-08-5 [chemicalbook.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. chembk.com [chembk.com]
- 6. This compound | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]
- 7. This compound | 97-08-5 [chemicalbook.com]
- 8. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Chloro-3-nitrobenzenesulfonyl chloride
This technical guide provides a comprehensive overview of 4-Chloro-3-nitrobenzenesulfonyl chloride, a significant chemical intermediate in various synthetic processes. The document details its chemical and physical properties, outlines a key synthetic application with a detailed experimental protocol, and illustrates its role in chemical synthesis through a workflow diagram. This guide is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Core Properties
This compound is a reactive organosulfur compound widely utilized as an intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[1][2] Its reactivity stems from the sulfonyl chloride functional group, which readily participates in nucleophilic substitution reactions.[2] The presence of both a chloro and a nitro group on the benzene ring further influences its electrophilic nature.[2]
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C6H3Cl2NO4S | [1][2][3][4][5] |
| Molecular Weight | 256.06 g/mol | [1][4] |
| CAS Number | 97-08-5 | [2][4] |
| Appearance | Light brown to yellow crystalline powder | [1][5][6] |
| Melting Point | 59-71 °C | [1][4] |
| Boiling Point | Decomposes (356°C - rough estimate) | [1][4] |
| Density | ~1.7 g/cm³ | [1] |
| Solubility | Reacts with water; Soluble in organic solvents like dichloromethane and toluene. | [1][2][7] |
Synthetic Applications and Experimental Protocols
This compound serves as a crucial precursor in the synthesis of various organic compounds, including sulfonamide derivatives and functionalized 1H-indenes.[4][6] It is particularly noted for its application in the synthesis of novel sulfonamide derivatives of tricyclic thieno[2,3-d]pyrimidin-4(3H)-ones, which have shown activity in increasing melanin synthesis in murine B16 cells.[4][6] Another significant use is as a starting material for synthesizing sulfonamide analogs of ferrostatin-1, which exhibit ferroptosis inhibition properties.[4][6]
One of the documented applications of this compound is its use in the synthesis of 4-chloro-3-nitrobenzene thiol.[4][6]
Objective: To synthesize 4-chloro-3-nitrobenzene thiol using this compound as a starting material.
Materials:
-
This compound
-
Appropriate reducing agent
-
Solvent (e.g., as specified in a detailed procedure)
-
Standard laboratory glassware and equipment for chemical synthesis
Methodology: While a highly detailed, step-by-step protocol from a specific peer-reviewed publication is not available from the provided search results, the general synthetic transformation involves the reduction of the sulfonyl chloride group to a thiol group. A typical procedure would entail the following conceptual steps:
-
Dissolution: Dissolve this compound in a suitable organic solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the resulting thiol.
-
Reduction: Add a reducing agent capable of converting a sulfonyl chloride to a thiol. The choice of reducing agent and reaction conditions (temperature, reaction time) is critical and would be specific to the detailed published procedure.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is typically quenched, for example, by the addition of water or a mild acidic solution.
-
Extraction: The product is then extracted from the aqueous layer using an immiscible organic solvent.
-
Purification: The crude product obtained after removal of the solvent is purified, commonly by column chromatography or recrystallization, to yield the pure 4-chloro-3-nitrobenzene thiol.
-
Characterization: The final product's identity and purity are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Logical Workflow Diagram
The following diagram illustrates the logical workflow of a general chemical synthesis process starting from this compound.
Caption: Synthetic workflow for 4-chloro-3-nitrobenzene thiol.
References
- 1. This compound | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]
- 2. CAS 97-08-5: this compound [cymitquimica.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. This compound CAS#: 97-08-5 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 97-08-5 [chemicalbook.com]
- 7. chembk.com [chembk.com]
solubility of 4-Chloro-3-nitrobenzenesulfonyl chloride in organic solvents
An In-depth Technical Guide on the Solubility of 4-Chloro-3-nitrobenzenesulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility. This allows researchers to generate precise data tailored to their specific laboratory conditions.
Introduction to this compound
This compound is a reactive organic compound frequently utilized as an intermediate in the synthesis of pharmaceuticals and dyes. Its chemical structure, featuring a sulfonyl chloride group, a nitro group, and a chlorine atom attached to a benzene ring, dictates its reactivity and solubility characteristics. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. The compound is known to be sensitive to moisture and can hydrolyze, which necessitates the use of dry solvents and storage conditions.[1][2]
Qualitative Solubility Data
Based on available chemical literature and supplier specifications, this compound exhibits solubility in a range of common organic solvents. It is generally considered to be insoluble in water, with which it can react.[1]
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Family | Specific Solvent | Solubility |
| Halogenated Hydrocarbons | Dichloromethane | Soluble[1] |
| Ketones | Acetone | Soluble |
| Esters | Ethyl Acetate | Soluble |
| Aromatic Hydrocarbons | Toluene | Soluble[2][3] |
| Ethers | Diethyl Ether | Very Soluble[4] |
| Aromatic Hydrocarbons | Benzene | Very Soluble[4] |
| Aliphatic Hydrocarbons | Petroleum Ether | Used for recrystallization[5] |
| Polar Aprotic Solvents | Acetonitrile | Used in synthesis[3][6] |
| Water | Water | Insoluble (reacts)[1] |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the isothermal saturation method, a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.[5][7][8] This can be followed by gravimetric analysis to quantify the dissolved solute.[9][10][11]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (anhydrous grade)
-
Thermostatic shaker or magnetic stirrer with a temperature-controlled bath
-
Calibrated thermometer
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with airtight seals (e.g., screw caps with PTFE septa)
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)
-
Volumetric flasks and pipettes
-
Evaporating dishes or pre-weighed vials for gravimetric analysis
-
Drying oven or vacuum desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.
-
Pipette a known volume of the selected anhydrous organic solvent into each vial.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or a temperature-controlled bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.
-
Immediately pass the solution through a syringe filter into a pre-weighed, dry container. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Accurately weigh the container with the filtered saturated solution.
-
Evaporate the solvent from the solution under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a controlled temperature may be used.
-
Once the solvent is fully evaporated, dry the remaining solid residue to a constant weight in a vacuum desiccator.
-
Weigh the container with the dry solid residue.
-
Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of container with residue - Mass of empty container) / Volume of aliquot taken] x 100
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method followed by gravimetric analysis.
Caption: Experimental workflow for solubility determination.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: The solubility of solids in organic solvents generally increases with temperature.
-
Solvent Polarity: "Like dissolves like" is a guiding principle. The polarity of the solvent will significantly impact its ability to dissolve the solute.
-
Purity of Solute and Solvent: Impurities can affect the measured solubility.
-
Moisture: Due to the reactivity of the sulfonyl chloride group, the presence of water can lead to hydrolysis, altering the chemical nature of the solute and affecting solubility measurements.
Conclusion
References
- 1. This compound | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]
- 2. chembk.com [chembk.com]
- 3. This compound CAS#: 97-08-5 [chemicalbook.com]
- 4. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 97-08-5 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. pharmajournal.net [pharmajournal.net]
Technical Guide: Physicochemical Properties and Determination of 4-Chloro-3-nitrobenzenesulfonyl Chloride
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting and boiling points of 4-chloro-3-nitrobenzenesulfonyl chloride (CAS No. 97-08-5). It includes a summary of reported physical constants, detailed experimental protocols for their determination, and a brief overview of a common synthetic route.
Core Physicochemical Data
This compound is an organosulfur compound that typically appears as a light yellow to off-white or light brown crystalline powder at room temperature.[1] It is a reactive chemical intermediate widely used in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.[1][2] Its physical properties, particularly its melting and boiling points, are crucial for its identification, purity assessment, and manipulation in synthetic procedures.
The reported melting and boiling points for this compound vary slightly across different sources, which can be attributed to variations in purity and experimental conditions. A summary of these values is presented below.
Data Presentation: Physical Constants of this compound
| Physical Property | Reported Value (°C) | Source(s) |
| Melting Point | 55 - 61 | [3][4][5][6] |
| 59 - 60 | [3][7] | |
| 80 - 82 | [1] | |
| Boiling Point | ~290 - 300 | [1] |
| ~356 (estimate) | [3][7] |
Experimental Protocols
Accurate determination of melting and boiling points is fundamental for compound characterization and purity verification.[8] The following sections detail standardized laboratory methodologies for these measurements.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase.[9] For pure crystalline compounds, this transition occurs over a narrow range (typically 0.5-1.0°C). Impurities tend to lower and broaden the melting point range.[10]
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed. The open end of a glass capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the sample into the sealed bottom, aiming for a sample height of 1-2 mm.[10][11]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[10] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., a Mel-Temp apparatus).
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[12]
-
Data Recording: Two temperatures are recorded to define the melting point range:
-
Purity Assessment: A sharp melting point range (≤1°C) is indicative of a pure compound. A broad range suggests the presence of impurities.
Boiling Point Determination (Capillary Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13][14] This method is suitable for small quantities of a liquid sample.
Methodology:
-
Sample Preparation: A small amount (a few milliliters) of the liquid compound is placed into a small test tube or fusion tube.[8]
-
Apparatus Setup: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[13][14] The fusion tube is then attached to a thermometer.
-
Heating: The assembly is heated gently in a suitable apparatus (e.g., Thiele tube, aluminum block).[13][15]
-
Observation and Data Recording: As the liquid heats, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[13] The heat source is then removed, and the liquid is allowed to cool slowly.
-
Boiling Point Measurement: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[14] This indicates that the vapor pressure of the liquid equals the external atmospheric pressure.
Synthesis Pathway Overview
This compound is commonly synthesized via the chlorosulfonation of o-nitrochlorobenzene (also known as 2-chloro-1-nitrobenzene).[1][5][16] This process is a key industrial method for producing this important intermediate.
Reaction Summary:
The synthesis involves reacting o-nitrochlorobenzene with an excess of chlorosulfonic acid.[5] The reaction temperature is carefully controlled, often in a stepwise manner, for instance, by heating at 100°C, then 110°C, 120°C, and finally completing the reaction at around 130°C over several hours.[5] Upon completion, the reaction mixture is carefully poured into an ice-water slurry to precipitate the product, which is then filtered, washed (often with a sodium bicarbonate solution to neutralize residual acid), and dried.[5] The yield of this reaction can be high, often exceeding 80%.[5][16]
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 97-08-5: this compound [cymitquimica.com]
- 3. This compound CAS#: 97-08-5 [m.chemicalbook.com]
- 4. This compound | 97-08-5 [chemicalbook.com]
- 5. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. chembk.com [chembk.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. pennwest.edu [pennwest.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. byjus.com [byjus.com]
- 12. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 15. byjus.com [byjus.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of 4-Chloro-3-nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for 4-Chloro-3-nitrobenzenesulfonyl chloride (CAS No. 97-08-5). This information is critical for ensuring the integrity and reliability of this reagent in research and development, particularly in the synthesis of pharmaceutical compounds.
Physicochemical Properties
This compound is a crystalline solid, with its appearance ranging from white to light yellow or light brown.[1] It is sparingly soluble in water but demonstrates solubility in various organic solvents, including acetone, ethyl acetate, and toluene.[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₆H₃Cl₂NO₄S | [2][3] |
| Molecular Weight | 256.06 g/mol | [2][3] |
| Appearance | White to light yellow/light brown crystalline powder | [1] |
| Melting Point | 55-60 °C | [2] |
| Solubility | Sparingly soluble in water; Soluble in acetone, ethyl acetate, toluene | [2] |
| CAS Number | 97-08-5 | [2][3] |
Stability Profile
This compound is a reactive compound, with its stability being significantly influenced by environmental conditions. Under recommended storage conditions, it is considered stable.[1] However, its reactivity, particularly of the sulfonyl chloride functional group, makes it susceptible to degradation.
Hydrolytic Stability
The primary degradation pathway for this compound is hydrolysis. The presence of moisture, either in the atmosphere or as a contaminant, will lead to the hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid, 4-chloro-3-nitrobenzenesulfonic acid.[1][3] This reaction is a critical consideration for the handling and storage of the compound. The presence of electron-withdrawing groups, such as the nitro and chloro substituents on the benzene ring, can influence the rate of this hydrolysis reaction.
Thermal Stability
While stable at ambient temperatures, elevated temperatures can promote the degradation of this compound. During its synthesis, temperatures exceeding 130-140°C have been noted to cause decomposition. Therefore, exposure to high temperatures during storage and handling should be avoided.
Photostability
Incompatibilities
This compound is incompatible with several classes of substances. Contact with strong bases, strong oxidizing agents, and reducing agents should be strictly avoided as it can lead to vigorous and potentially hazardous reactions.[1]
A summary of the stability profile is provided in Table 2.
Table 2: Summary of Stability Profile for this compound
| Stress Factor | Stability Profile | Potential Degradation Products |
| Moisture/Humidity | Highly sensitive; readily undergoes hydrolysis. | 4-Chloro-3-nitrobenzenesulfonic acid |
| Temperature | Stable at ambient temperatures. Decomposition can occur at elevated temperatures (e.g., >130°C). | Undetermined decomposition products |
| Light | Photostability not definitively established; potential for degradation due to the nitroaromatic structure. | Photodegradation products (structure to be determined by forced degradation studies) |
| pH | Susceptible to hydrolysis, particularly under neutral to basic conditions. | 4-Chloro-3-nitrobenzenesulfonic acid |
| Incompatible Materials | Strong bases, strong oxidizing agents, reducing agents. | Various reaction products |
Recommended Storage Conditions
To maintain the purity and integrity of this compound, the following storage conditions are recommended.
Table 3: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[1] | To minimize thermal degradation. |
| Humidity | Store in a dry environment.[1] | To prevent hydrolysis. |
| Atmosphere | Store in a well-ventilated area.[1] | For general safety and to dissipate any potential vapors. |
| Container | Keep in a tightly sealed container.[1] | To protect from atmospheric moisture. |
| Light | Store in a light-resistant container or in the dark. | To prevent potential photodegradation. |
| Separation | Store away from incompatible materials (strong bases, oxidizing agents, reducing agents).[1] | To prevent hazardous reactions. |
Experimental Protocols
Forced Degradation Study Protocol (Representative)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. The following is a representative protocol that can be adapted for this compound.
Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH at room temperature for 1 hour.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 70°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][5][6][7]
Methodology:
-
Prepare solutions of this compound at a suitable concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile).
-
Expose the solutions and solid material to the stress conditions outlined above.
-
At specified time points, withdraw samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Characterize the major degradation products using techniques such as LC-MS, and NMR.
Stability-Indicating HPLC Method (Example)
A stability-indicating method is crucial for separating and quantifying the parent compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (to be determined by UV scan).
-
Column Temperature: 25°C.
Visualizations
Degradation Pathway
The primary degradation pathway for this compound is hydrolysis.
Caption: Hydrolysis degradation pathway of this compound.
Experimental Workflow
A general workflow for conducting a stability study of this compound is outlined below.
Caption: General experimental workflow for a stability study.
Conclusion
This compound is a valuable but reactive chemical intermediate. Its stability is critically dependent on the exclusion of moisture and avoidance of high temperatures and incompatible substances. Proper storage in a cool, dry, well-ventilated area within a tightly sealed, light-resistant container is paramount to maintaining its quality. Understanding its degradation pathways, primarily hydrolysis, through forced degradation studies and utilizing a validated stability-indicating analytical method are essential for its effective use in research and drug development.
References
- 1. This compound | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]
- 2. This compound CAS#: 97-08-5 [m.chemicalbook.com]
- 3. CAS 97-08-5: this compound [cymitquimica.com]
- 4. database.ich.org [database.ich.org]
- 5. ikev.org [ikev.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
Spectroscopic Data Analysis of 4-Chloro-3-nitrobenzenesulfonyl Chloride: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the spectroscopic data for 4-chloro-3-nitrobenzenesulfonyl chloride, a key intermediate in the synthesis of various pharmaceuticals and dyestuffs. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound (CAS No: 97-08-5; Molecular Formula: C₆H₃Cl₂NO₄S; Molecular Weight: 256.06 g/mol ).[1][2][3][4] This data is essential for the structural elucidation and purity assessment of the compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.45 | d | 2.1 | H-2 |
| 8.15 | dd | 8.7, 2.1 | H-6 |
| 7.90 | d | 8.7 | H-5 |
Note: Spectra are typically recorded in CDCl₃. Assignments are based on the standard IUPAC numbering for the benzene ring, with the sulfonyl chloride group at position 1.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data[5]
| Chemical Shift (δ) ppm | Assignment |
| 148.5 | C-3 |
| 144.2 | C-1 |
| 135.0 | C-4 |
| 133.1 | C-5 |
| 130.5 | C-6 |
| 126.8 | C-2 |
Note: Spectra are typically recorded in CDCl₃.
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1545 | Strong | Asymmetric NO₂ stretch |
| 1380 | Strong | Symmetric NO₂ stretch |
| 1350 | Strong | Asymmetric SO₂ stretch |
| 1175 | Strong | Symmetric SO₂ stretch |
| 890 | Medium | C-Cl stretch |
| 750 | Medium | C-S stretch |
Note: The IR spectrum for the gas phase of this compound is available in the NIST/EPA Gas-Phase Infrared Database.[5]
Mass Spectrometry (MS) Data[7][8][9]
| m/z | Relative Intensity (%) | Assignment |
| 255/257/259 | 40/26/4 | [M]⁺ (Molecular Ion) |
| 220 | 100 | [M-Cl]⁺ |
| 174 | 85 | [M-Cl-NO₂]⁺ |
| 75 | 60 | [C₆H₃]⁺ |
Note: Data corresponds to Electron Ionization (EI) mass spectrometry. The isotopic pattern of the molecular ion is due to the presence of two chlorine atoms.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Filter the solution through a pipette containing a small plug of glass wool to remove any particulate matter.
-
Transfer the filtered solution into a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: -2 to 12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz (or corresponding frequency) NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 0 to 200 ppm.
-
Reference: CDCl₃ solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
The probe is heated to volatilize the sample into the ion source.
-
-
Ionization:
-
In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to ionize and fragment.
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier detector records the abundance of each ion.
-
The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural elucidation of a chemical compound like this compound.
References
understanding the reactivity of 4-Chloro-3-nitrobenzenesulfonyl chloride
An In-Depth Technical Guide to the Reactivity of 4-Chloro-3-nitrobenzenesulfonyl chloride
Abstract
This compound (CNSC) is a pivotal intermediate in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical, agrochemical, and dye industries.[1][2][3] Its multifaceted reactivity stems from three key functional components: a highly electrophilic sulfonyl chloride group, an electron-deficient aromatic ring substituted with a chlorine atom, and a reducible nitro group. This guide provides a comprehensive analysis of the reactivity of CNSC, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to serve as a technical resource for researchers, chemists, and professionals in drug development.
Physicochemical Properties
This compound is a solid compound at room temperature, typically appearing as a light yellow to off-white crystalline powder with a pungent odor.[1][2] It is sensitive to moisture and can be corrosive, necessitating careful handling and storage in a dry environment.[2][3][4] Its solubility in organic solvents like acetone and ethyl acetate facilitates its use in a variety of reaction conditions, while it remains sparingly soluble in water.[1][4]
| Property | Value | Reference(s) |
| CAS Number | 97-08-5 | [4][5] |
| Molecular Formula | C₆H₃Cl₂NO₄S | [4][5] |
| Molecular Weight | 256.06 g/mol | [5][6][7] |
| Appearance | Light yellow to off-white crystalline powder | [1][2] |
| Melting Point | 59-61 °C (lit.) | [3][8] |
| Solubility | Soluble in acetone, ethyl acetate, dichloromethane | [1][4] |
| Stability | Moisture-sensitive; hydrolyzes in water | [2][3][4] |
Core Reactivity Analysis
The reactivity of CNSC is dictated by the interplay of its three main functional regions, making it a versatile building block for complex molecular architectures.
Caption: Overview of the primary reactive sites of CNSC.
The Sulfonyl Chloride Group: Nucleophilic Substitution
The sulfonyl chloride (-SO₂Cl) moiety is the most reactive site on the molecule. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to attack by a wide range of nucleophiles.
-
Reaction with Amines: CNSC readily reacts with primary and secondary amines to form stable sulfonamides.[1] This is one of its most important reactions, forming the basis for the synthesis of numerous pharmaceutical and agrochemical compounds.[1] The reaction typically proceeds in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[9]
-
Reaction with Alcohols: In a similar fashion, CNSC reacts with alcohols to yield sulfonate esters.[1]
-
Hydrolysis: The compound is sensitive to moisture and hydrolyzes to the corresponding 4-chloro-3-nitrobenzenesulfonic acid upon contact with water, releasing hydrochloric acid.[2][4] This necessitates anhydrous conditions for most of its synthetic applications.
The Nitro Group: Reduction to an Amine
The nitro group (-NO₂) can be selectively reduced to an amino group (-NH₂).[1] This transformation is crucial as it introduces a new nucleophilic site on the molecule, opening pathways for further functionalization. Standard reduction methods include:
-
Catalytic hydrogenation (H₂ with Pd, Pt, or Ni catalysts).[10]
-
Metal-acid systems (e.g., Fe/HCl, Zn/HCl).[10]
-
Tin(II) chloride (SnCl₂), which is noted for its chemoselectivity in reducing nitro groups without affecting other potentially reducible functional groups.[10]
The Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)
The benzene ring is electron-deficient due to the strong electron-withdrawing nature of the nitro and sulfonyl chloride groups. The chlorine atom at position 4 is activated for nucleophilic aromatic substitution (SNAr) by the ortho-nitro group. This allows for the displacement of the chlorine atom by strong nucleophiles, although this reaction is generally less facile than the substitution at the sulfonyl chloride group and requires more forcing conditions.
Quantitative Data: Synthesis of CNSC
The industrial preparation of CNSC is typically achieved through the direct chlorosulfonation of o-chloronitrobenzene.[11][12] Research and patents have focused on optimizing reaction conditions to maximize yield and purity.
| Molar Ratio (Chlorosulfonic Acid : Substrate) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |
| 4 : 1 | 120 | 4 | 81.5 | 99.96 | [12] |
| 2-6 : 1 | 100-130 | 5-10 | > 90 | High | [11] |
| 3 : 1 (followed by 1.3 eq. SOCl₂) | 100-120 (Sulfonation) then 60 (Chlorination) | 3 (Sulfonation) then 1.5 (Chlorination) | 96.88 | High | [13] |
Experimental Protocols
Synthesis of this compound
This protocol is an example based on literature procedures.[12]
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl.
-
Reagents: Charge the flask with chlorosulfonic acid (4.0 molar equivalents).
-
Reaction: While stirring, slowly add o-chloronitrobenzene (1.0 molar equivalent) via the dropping funnel, maintaining the temperature below 60 °C.
-
Heating: After the addition is complete, heat the reaction mixture to 120 °C and maintain for 4 hours. The evolution of HCl gas should be observed.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring.
-
Isolation: The solid product will precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water until the filtrate is neutral. Recrystallize from a solvent like petroleum ether to obtain the pure product. Dry under vacuum.
General Protocol for Sulfonamide Synthesis from CNSC
This is a generalized procedure for reacting CNSC with a primary or secondary amine.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the amine (1.0 molar equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 molar equivalents) in an anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Dissolve this compound (1.05 molar equivalents) in the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding water or a dilute acid solution (e.g., 1M HCl) to neutralize the excess base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer successively with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Synthetic Workflows & Pathways
The utility of CNSC is best illustrated through its role in synthetic sequences.
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Divergent synthetic pathways starting from CNSC.
Conclusion
This compound is a highly reactive and versatile chemical intermediate. Its value in organic synthesis is derived from the distinct and predictable reactivity of its sulfonyl chloride, nitro, and chloro-substituted aromatic functionalities. A thorough understanding of these reactive sites allows chemists to strategically employ CNSC as a key building block in the construction of complex molecules with significant applications in medicine and agriculture. Proper handling and consideration of its moisture sensitivity are critical for its successful application in the laboratory and in industrial processes.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]
- 3. chembk.com [chembk.com]
- 4. CAS 97-08-5: this compound [cymitquimica.com]
- 5. Benzenesulfonyl chloride, 4-chloro-3-nitro- [webbook.nist.gov]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. chemeo.com [chemeo.com]
- 8. This compound | 97-08-5 [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Chloro-3-nitrobenzenesulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Chloro-3-nitrobenzenesulfonyl chloride, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. It covers the compound's chemical identity and properties, detailed experimental protocols for its use, and its relevance in targeting critical signaling pathways in drug discovery.
Chemical Identity and Synonyms
This compound is a reactive organochlorine and organosulfur compound widely used in organic synthesis. A comprehensive list of its synonyms is provided below to aid in its identification across various chemical databases and publications.
| Synonym |
| 3-Nitro-4-chlorobenzenesulfonyl chloride |
| 4-Chloro-3-nitrobenzene-1-sulfonyl chloride |
| Benzenesulfonyl chloride, 4-chloro-3-nitro- |
| 4-Chloro-3-nitrophenylsulfonyl chloride |
| 2-Chloro-1-nitrobenzene-5-sulfonyl chloride |
| Yellow Sulfon Chloride |
| 4-Chloro-3-nitrobenzenesulphonyl chloride |
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the following tables. This data is essential for its handling, characterization, and use in chemical reactions.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 97-08-5 | [1][2][3] |
| Molecular Formula | C₆H₃Cl₂NO₄S | [4][5] |
| Molecular Weight | 256.06 g/mol | [4] |
| Appearance | Light brown to yellow crystalline powder | [6] |
| Melting Point | 58-61 °C | [4] |
| Boiling Point | ~356 °C (rough estimate) | [7] |
| Density | ~1.696 g/cm³ (estimate) | [7] |
| Solubility | Soluble in toluene and other organic solvents like dichloromethane and acetone. Reacts with water. | [5][7][8] |
Table 2: Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Spectrum available.[9] |
| IR Spectroscopy | Spectrum available, showing characteristic peaks for sulfonyl chloride and nitro groups.[2][10] |
| Mass Spectrometry | Electron ionization mass spectrum available.[1] |
Experimental Protocols
This compound is a versatile reagent. Below are representative experimental protocols for its synthesis and its application in the formation of sulfonamides, a common motif in pharmacologically active compounds.
Synthesis of this compound
A common method for the synthesis of this compound involves the chlorosulfonation of o-chloronitrobenzene.[11]
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure:
-
To a suitable reaction vessel equipped with a stirrer and a means for heating and gas evolution, add 2 to 6 molar equivalents of chlorosulfonic acid.
-
With agitation, slowly add one molar equivalent of o-chloronitrobenzene.
-
Gradually heat the reaction mixture to approximately 100 °C. The evolution of hydrogen chloride gas will indicate the start of the reaction.
-
Maintain the temperature at 100 °C for about one hour, then increase to 110 °C for one hour, followed by 120 °C for another hour.
-
For reaction completion, raise the temperature to 130 °C and maintain for an additional three hours, or until the evolution of hydrogen chloride has substantially ceased.
-
Cool the reaction mixture and carefully pour it into a slurry of crushed ice and water to precipitate the product.
-
The resulting solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like petroleum ether.[12]
Synthesis of N-Aryl Sulfonamides
This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. The following is a general procedure for the synthesis of an N-aryl sulfonamide.[13]
Reaction Scheme:
Caption: General synthesis of N-Aryl Sulfonamides.
Procedure:
-
Dissolve the aniline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or diethyl ether in a reaction flask.
-
Add a base, such as pyridine or triethylamine (TEA) (1.1 to 1.5 equivalents), to the solution and cool the mixture in an ice bath.
-
To the cooled solution, add this compound (1 equivalent) portion-wise or as a solution in the same solvent.
-
Stir the reaction mixture at 0 °C for a period and then allow it to warm to room temperature, continuing to stir for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is then washed with dilute acid (to remove excess base), water, and brine, then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Applications in Drug Discovery and Signaling Pathways
Derivatives of this compound have shown significant potential in drug discovery, particularly in the development of therapies targeting cancer and other diseases. The corresponding sulfonamide, 4-chloro-3-nitrobenzenesulfonamide, serves as a crucial intermediate in the synthesis of inhibitors for key cellular pathways.
Bcl-2 Family and Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway.[14][15] Anti-apoptotic members of this family, such as Bcl-2 itself, prevent programmed cell death and are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. Small molecule inhibitors that target these anti-apoptotic proteins can restore the natural process of apoptosis in cancer cells. 4-Chloro-3-nitrobenzenesulfonamide has been utilized as a building block in the synthesis of such Bcl-2 inhibitors.
Bcl-2 Apoptosis Signaling Pathway:
Caption: Role of Bcl-2 inhibitors in the apoptotic pathway.
Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[16][17] Inducing ferroptosis is an emerging strategy for cancer therapy, especially for tumors that are resistant to traditional apoptosis-inducing agents. Sulfonamide derivatives of ferrostatin-1 (a known ferroptosis inhibitor) have been synthesized using this compound, indicating the utility of this scaffold in developing modulators of this cell death pathway.
Ferroptosis Signaling Pathway:
Caption: Key components of the ferroptosis pathway.
References
- 1. Benzenesulfonyl chloride, 4-chloro-3-nitro- [webbook.nist.gov]
- 2. Benzenesulfonyl chloride, 4-chloro-3-nitro- [webbook.nist.gov]
- 3. Benzenesulfonyl chloride, 4-chloro-3-nitro- [webbook.nist.gov]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. CAS 97-08-5: this compound [cymitquimica.com]
- 6. Page loading... [guidechem.com]
- 7. This compound CAS#: 97-08-5 [chemicalbook.com]
- 8. This compound | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]
- 9. This compound(97-08-5) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. cbijournal.com [cbijournal.com]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Bcl-2 Pathway | GeneTex [genetex.com]
- 16. researchgate.net [researchgate.net]
- 17. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Historical Significance of 4-Chloro-3-nitrobenzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-nitrobenzenesulfonyl chloride, a pivotal intermediate in the synthesis of various organic compounds, holds a significant place in the history of industrial chemistry. This technical guide provides an in-depth exploration of its discovery, historical context, and detailed synthetic methodologies. Quantitative data from key patents and publications are summarized, and experimental protocols are meticulously detailed to facilitate replication and further research. This document serves as a comprehensive resource for professionals engaged in chemical synthesis and drug development, offering both historical perspective and practical guidance.
Introduction
This compound (CAS No. 97-08-5) is a reactive organosulfur compound characterized by a benzene ring substituted with a sulfonyl chloride group, a chlorine atom, and a nitro group.[1] Its chemical structure, particularly the presence of the highly reactive sulfonyl chloride functional group, makes it a valuable precursor in the synthesis of sulfonamides and other functionalized aromatic compounds.[1] Historically, its primary importance was as an intermediate in the preparation of diphenylamine dyestuffs.[2] This guide delves into the key milestones of its development and the evolution of its synthetic routes.
Discovery and Historical Context
The development of this compound is intrinsically linked to the advancement of the dyestuff industry. An early and significant milestone in its production is detailed in a 1946 patent assigned to the Celanese Corporation.[2] This patent highlights an improved process for its synthesis, emphasizing the production of a purer compound in greater yields, which was crucial for its economical use in manufacturing dyestuffs.[2]
Prior to this improved one-step process, the synthesis involved a two-step method: the sulfonation of ortho-chloro-nitrobenzene followed by the reaction of the resulting sulfonic acid with phosphorus pentachloride.[2] This older method was noted to produce an impure product that required significant purification, rendering it less economical.[2] The innovation presented in the 1946 patent involved the direct reaction of ortho-chloro-nitrobenzene with chlorosulfonic acid, which became a foundational method for its industrial production.[2]
Synthetic Methodologies: Experimental Protocols
The synthesis of this compound has been approached through several methods. The following sections provide detailed protocols for the most significant synthetic routes.
Direct Chlorosulfonation of o-Chloronitrobenzene (Celanese Corp, 1946)
This process involves the direct reaction of ortho-chloro-nitrobenzene with chlorosulfonic acid.[2]
Experimental Protocol:
-
Reactant Charging: In a suitable reaction vessel, charge one mole of ortho-chloro-nitrobenzene.
-
Addition of Chlorosulfonic Acid: Gradually add 4 to 5 moles of chlorosulfonic acid to the ortho-chloro-nitrobenzene with agitation.[2]
-
Stepwise Heating:
-
Maintain the reaction mixture at 100°C for approximately one hour. The initiation of the reaction is indicated by the evolution of hydrogen chloride gas.[2]
-
Increase the temperature to 110°C and hold for one hour.[2]
-
Further, increase the temperature to 120°C and maintain for another hour.[2]
-
Finally, raise the temperature to 130°C and hold for about three hours to ensure the completion of the reaction. The temperature should not exceed 130°C.[2]
-
-
Product Isolation:
-
Purification:
Synthesis from Potassium 4-chloro-3-nitrobenzenesulfonate
An alternative method involves the reaction of the corresponding potassium sulfonate salt with a chlorinating agent.[3]
Experimental Protocol:
-
Reactant Mixture: In a reaction vial, prepare a mixture of 1280 g of potassium 4-chloro-3-nitrobenzenesulfonate, 1150 mL of acetonitrile, 250 mL of sulfoxide, and 30 mL of dimethylacetamide.[3][4]
-
Addition of Phosphoryl Chloride: Slowly add 1240 mL of phosphoryl chloride dropwise to the mixture, maintaining the reaction temperature between 60°C and 70°C.[3][4]
-
Reaction Completion: After the addition is complete, stir the reaction mixture at 73°C for 3 hours.[3][4]
-
Work-up:
-
Isolation and Drying:
Quantitative Data Summary
The following tables summarize the key quantitative data reported in the cited literature for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactant Ratio (o-chloronitrobenzene : chlorosulfonic acid) | 1 : 2 to 1 : 6 (molar) | [2] |
| Optimal Reactant Ratio (o-chloronitrobenzene : chlorosulfonic acid) | 1 : 4 (molar) | [5] |
| Reaction Temperature | 100°C to 130°C | [2] |
| Optimal Reaction Temperature | 120°C | [5] |
| Reaction Time | 5 to 10 hours | [2] |
| Optimal Reaction Time | 4 hours | [5] |
| Yield (Crude) | 88% of theoretical | [2] |
| Yield (Purified) | > 90% of theoretical | [2] |
| Yield (Optimized, Recrystallized) | 81.5% | [5] |
| Melting Point (Crude) | ~56°C | [2] |
| Melting Point (Purified) | ~61°C | [2] |
| Purity (Recrystallized) | 99.96% | [5] |
Table 1: Quantitative Data for the Direct Chlorosulfonation Method.
| Parameter | Value | Reference |
| Starting Material | Potassium 4-chloro-3-nitrobenzenesulfonate | [3][4] |
| Chlorinating Agent | Phosphoryl chloride | [3][4] |
| Reaction Temperature | 60°C to 70°C, then 73°C | [3][4] |
| Reaction Time | 3 hours (at 73°C) | [3][4] |
| Yield | 84% | [3][4] |
| Melting Point | 55°C to 56°C | [3][4] |
Table 2: Quantitative Data for the Synthesis from Potassium Salt.
Process Visualization
The following diagrams illustrate the logical workflow of the primary synthetic pathways for this compound.
Caption: Workflow for Direct Chlorosulfonation Synthesis.
Caption: Synthesis from Potassium Salt Workflow.
Conclusion
This compound remains a compound of interest due to its versatile reactivity, serving as a key building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][6][7] The historical development of its synthesis, driven by the needs of the dyestuff industry, has led to robust and efficient manufacturing processes. The detailed protocols and quantitative data presented in this guide offer a valuable resource for chemists to understand and apply these synthetic methods in contemporary research and development.
References
- 1. CAS 97-08-5: this compound [cymitquimica.com]
- 2. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 97-08-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. This compound | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]
Methodological & Application
synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride from o-chloro-nitrobenzene
Application Notes: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction this compound is a vital chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2] Its structure, featuring a reactive sulfonyl chloride group along with nitro and chloro substituents, makes it a versatile building block in organic chemistry.[2] Key applications include the preparation of novel sulfonamide derivatives for medicinal chemistry, such as those with melanin synthesis-enhancing properties or ferroptosis inhibition capabilities.[3] It also serves as a precursor in the synthesis of pesticides and specialized polymer materials.[1]
Synthesis Overview The described protocol details the direct one-step chlorosulfonation of o-chloro-nitrobenzene to produce this compound. This method is efficient, leading to high yields and purity.[4] The reaction involves treating o-chloro-nitrobenzene with an excess of chlorosulfonic acid at elevated temperatures. The process has been optimized to achieve yields exceeding 80%.[5][6]
Chemical Reaction Pathway
The synthesis proceeds via an electrophilic aromatic substitution reaction where o-chloro-nitrobenzene is directly chlorosulfonated.
Caption: Overall reaction for the synthesis of this compound.
Experimental Protocol
This protocol is based on optimized conditions reported in scientific literature for the direct chlorosulfonation of o-chloro-nitrobenzene.[4][5][6]
Safety Precautions:
-
Extreme Hazard: Chlorosulfonic acid reacts violently with water, is severely corrosive, and causes extreme burns.[7] The reaction evolves large quantities of hydrogen chloride (HCl) gas, which is toxic and corrosive.[6]
-
This procedure must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): A full face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat are mandatory.
Materials and Equipment:
-
Reagents: o-chloro-nitrobenzene, Chlorosulfonic acid (99%), Crushed ice, Deionized water, Sodium bicarbonate.
-
Equipment: Round-bottom flask (1 L), mechanical stirrer, heating mantle with temperature control, dropping funnel, reflux condenser with a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution).
Procedure:
-
Reaction Setup:
-
In a chemical fume hood, equip a 1 L round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Ensure the gas outlet from the condenser is connected to a gas trap to neutralize the evolved HCl gas.
-
Charge the flask with chlorosulfonic acid (e.g., 583 g, 5.0 mol).[6]
-
-
Addition of Reactant:
-
Reaction Heating Profile:
-
Gradually heat the reaction mixture using a heating mantle. A considerable evolution of HCl gas will begin as the temperature rises.[6]
-
Maintain the temperature at 100°C for 1 hour.[6]
-
Increase the temperature to 110°C and hold for 1 hour.[6]
-
Increase the temperature to 120°C and hold for another hour.[6]
-
Finally, increase the temperature to 130°C and maintain for 3 hours, or until the evolution of HCl gas has substantially ceased.[6]
-
Alternative Condition: An optimized protocol suggests heating at a constant 120°C for 4 hours.[5]
-
-
Work-up (Quenching):
-
Allow the reaction mixture to cool to room temperature.
-
Prepare a large beaker containing a slurry of crushed ice and water (e.g., 5 L).[3]
-
CAUTION: Very slowly and carefully, pour the cooled reaction mixture into the ice-water slurry with vigorous stirring. This step is highly exothermic and will generate fumes.
-
The product will precipitate as a light brown or yellow solid.[3][8]
-
-
Isolation and Purification:
-
Filter the precipitated solid using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7). A wash with a dilute sodium bicarbonate solution can be used to neutralize any remaining acid, followed by a final water wash.[6]
-
Dry the product. A crude yield of approximately 88% can be expected.[6]
-
For higher purity, the crude product can be recrystallized from a low-polarity solvent such as petroleum ether. This can increase purity to >99%.[5]
-
Data and Characterization
Table 1: Reagent Properties
| Reagent | Formula | Molar Mass ( g/mol ) | Molarity/Purity |
| o-Chloro-nitrobenzene | C₆H₄ClNO₂ | 157.56 | >99% |
| Chlorosulfonic Acid | ClSO₃H | 116.52 | >99% |
Table 2: Optimized Reaction Conditions Summary
| Parameter | Value | Reference |
| Molar Ratio (ClSO₃H : Reactant) | 4:1 | [5][6] |
| Temperature Profile | Stepwise: 100°C → 130°C | [6] |
| Optimal Isothermal Temperature | 120°C | [5] |
| Reaction Time | 4-6 hours | [5][6] |
| Expected Yield (Crude) | ~88% | [6] |
| Expected Yield (Recrystallized) | ~81.5% | [5] |
Table 3: Product Characterization
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| CAS Number | 97-08-5 | [3] |
| Molecular Formula | C₆H₃Cl₂NO₄S | [2] |
| Molecular Weight | 256.06 g/mol | [7] |
| Appearance | Light brown or light yellow crystalline powder | [3][8] |
| Melting Point | 55-61°C (Varies with purity) | [3][6] |
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
References
- 1. This compound | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]
- 2. CAS 97-08-5: this compound [cymitquimica.com]
- 3. This compound | 97-08-5 [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
- 8. Page loading... [guidechem.com]
Application Notes and Protocols for the Synthesis of Sulfonamides using 4-Chloro-3-nitrobenzenesulfonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-3-nitrobenzenesulfonyl chloride is a pivotal intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives.[1] Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. The presence of the chloro and nitro groups on the benzene ring of this compound provides reactive sites for further functionalization, making it a versatile building block in the synthesis of complex molecules and potential drug candidates. This document provides a detailed protocol for the synthesis of sulfonamides via the reaction of this compound with primary or secondary amines.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid. A base is typically added to neutralize the HCl generated during the reaction.

Figure 1. General reaction for the synthesis of sulfonamides from this compound and an amine.
Experimental Protocol
This protocol details a general method for the synthesis of a sulfonamide from this compound and a representative primary amine.
Materials and Reagents:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (e.g., glass column, silica gel)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, Mass spectrometer for product characterization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
-
Addition of Base: To the stirred solution, add pyridine or triethylamine (1.2 eq.) dropwise.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by TLC.
-
Quenching: Once the reaction is complete, quench the reaction by adding deionized water.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure sulfonamide.
-
Characterization: Characterize the purified product by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Data Presentation
The following table provides a template with representative data for the synthesis of sulfonamides from this compound and various amines. Researchers can use this format to record their experimental results.
| Amine | Reaction Time (h) | Temperature (°C) | Yield (%) | Melting Point (°C) |
| Aniline | 6 | Room Temperature | 85 | 135-137 |
| Benzylamine | 5 | Room Temperature | 92 | 110-112 |
| Cyclohexylamine | 8 | Room Temperature | 88 | 121-123 |
| Piperidine | 4 | Room Temperature | 95 | 98-100 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of sulfonamides.
Caption: Workflow for sulfonamide synthesis.
Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be carried out under an inert atmosphere to prevent the hydrolysis of the sulfonyl chloride.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Pyridine and triethylamine are volatile and have strong odors; they should be handled in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocol described provides a reliable and general method for the synthesis of a diverse range of sulfonamides using this compound. This methodology is valuable for researchers in drug discovery and development, enabling the creation of novel sulfonamide-containing molecules for biological evaluation. The versatility of the starting material allows for the introduction of various functionalities, facilitating the exploration of structure-activity relationships.
References
The Pivotal Role of 4-Chloro-3-nitrobenzenesulfonyl Chloride in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Chloro-3-nitrobenzenesulfonyl chloride is a highly reactive and versatile chemical intermediate that serves as a critical building block in the synthesis of a diverse range of pharmaceutical compounds. Its unique structural features, including a reactive sulfonyl chloride group and strategically positioned chloro and nitro substituents on the benzene ring, allow for a variety of chemical transformations, making it an invaluable tool for medicinal chemists. This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a focus on its application in the development of neuroleptic agents, anti-inflammatory compounds, and as a precursor to potent anti-cancer therapies.
I. Synthesis of this compound
The efficient synthesis of this compound is paramount for its subsequent application in drug discovery and development. Several methods have been reported, with the direct chlorosulfonation of ortho-chloronitrobenzene being a common and high-yielding approach.
Table 1: Optimized Conditions for the Synthesis of this compound
| Starting Material | Reagent | Molar Ratio (Reagent:SM) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| o-Chloronitrobenzene | Chlorosulfonic Acid | 4:1 | 120 | 4 | 81.5 | 99.96 | [1] |
| o-Chloronitrobenzene | Chlorosulfonic Acid | ~4-5:1 | 100-130 | 6 | >90 | High | [2] |
Experimental Protocol: Synthesis of this compound[1][2]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap for acidic gases (e.g., HCl), and a dropping funnel.
-
Reagent Addition: Charge the flask with ortho-chloro-nitrobenzene.
-
Reaction: Slowly add chlorosulfonic acid (4-5 molar equivalents) to the stirred ortho-chloro-nitrobenzene at room temperature.
-
Heating: After the addition is complete, gradually heat the reaction mixture to 120-130°C.
-
Reaction Monitoring: Maintain the temperature and stirring for 4-6 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Drying and Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent like petroleum ether.
Caption: Synthesis of this compound.
II. Synthesis of 4-Chloro-3-nitrobenzenesulfonamide: A Key Pharmaceutical Intermediate
4-Chloro-3-nitrobenzenesulfonamide is a pivotal intermediate, notably in the synthesis of small molecule inhibitors targeting the Bcl-2 family of proteins, which are crucial regulators of apoptosis and are implicated in various cancers.
Table 2: Synthesis of 4-Chloro-3-nitrobenzenesulfonamide
| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield | Reference |
| 2-Chloronitrobenzene | 1. Chlorosulfonic Acid 2. Aqueous Ammonia | 100 (step 1), -10 to 23 (step 2) | 6 (step 1), 5 (step 2) | Not specified | [3] |
Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzenesulfonamide[3]
-
Chlorosulfonation: Slowly add chlorosulfonic acid to 2-chloronitrobenzene. Heat the reaction mixture to 100°C and maintain for 6 hours.
-
Cooling: Cool the reaction mass to ambient temperature and stir for an additional 12 hours.
-
Ammonolysis: Slowly pour the reaction mass into chilled aqueous ammonia at -10°C and stir for 3 hours.
-
Warming: Allow the reaction mixture to warm to 23°C and stir for another 2 hours.
-
Isolation: Filter the precipitated solid and wash it three times with water.
-
Purification: The crude solid can be purified by recrystallization from a methanol/water mixture.
Caption: Synthesis of 4-Chloro-3-nitrobenzenesulfonamide.
III. Application in the Synthesis of Neuroleptic Agents: The Case of Pipothiazine
This compound is a key starting material in an alternative synthetic route to the neuroleptic drug Pipothiazine. The synthesis involves the formation of a sulfonamide, followed by nucleophilic aromatic substitution of the chloride.
Experimental Protocol: Synthesis of 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide
-
Reaction Setup: In a flask equipped with a stirrer, dissolve this compound in dichloromethane.
-
Cooling: Cool the solution to -30°C.
-
Amine Addition: Add a 33% solution of N,N-dimethylamine in absolute ethanol dropwise.
-
Base Addition: Subsequently, add a 50% aqueous solution of sodium hydroxide.
-
Reaction: Stir the mixture at -30°C for 3 hours, then allow it to warm to 25°C and stir for an additional 2 hours.
-
Work-up and Purification: The reaction mixture is then subjected to a standard aqueous work-up, and the product is purified by column chromatography.
Caption: Synthesis of a Pipothiazine precursor.
IV. Application in the Synthesis of Anti-Psoriatic Agents
The scaffold of this compound has been utilized to synthesize novel compounds with potential therapeutic benefits. One such example is [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol, which has demonstrated activity in mitigating psoriasiform lesions. This highlights the utility of the title compound in generating derivatives with anti-inflammatory properties. The synthesis involves the reaction of this compound with an indole derivative.
V. Role as a Precursor for Bcl-2 Inhibitors in Cancer Therapy
4-Chloro-3-nitrobenzenesulfonamide is a recognized intermediate in the synthesis of small molecule inhibitors of the Bcl-2 family of proteins. These proteins are key regulators of apoptosis, and their inhibition is a promising strategy in cancer treatment. The general synthetic approach involves the modification of the sulfonamide, often through N-alkylation or N-arylation, and subsequent transformations of the nitro and chloro groups to build the complex pharmacophore required for potent and selective Bcl-2 inhibition. While specific, detailed protocols for named drugs are often proprietary, the initial sulfonamide formation is a critical and well-documented step.
Caption: General pathway to Bcl-2 inhibitors.
Conclusion
This compound is a cornerstone intermediate in pharmaceutical synthesis. Its facile preparation and the reactivity of its functional groups provide a versatile platform for the construction of complex molecular architectures found in a variety of therapeutic agents. The detailed protocols and application notes provided herein serve as a valuable resource for researchers engaged in the discovery and development of new medicines. The continued exploration of the reactivity of this compound and its derivatives is expected to lead to the synthesis of novel and potent drug candidates.
References
Application Note & Protocol: HPLC Analysis of Primary and Secondary Amines Using 4-Chloro-3-nitrobenzenesulfonyl Chloride as a Derivatizing Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive methodology for the pre-column derivatization of primary and secondary amines with 4-Chloro-3-nitrobenzenesulfonyl chloride for quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. This derivatization strategy is designed to enhance the chromatographic properties and detectability of amine-containing analytes, which often lack a suitable chromophore for sensitive UV detection. The protocol details the derivatization procedure, HPLC-UV analysis, and includes representative data and visualizations to guide researchers in applying this method.
Introduction
In pharmaceutical research and development, the accurate quantification of amine-containing compounds is crucial. Many of these molecules, including amino acids, neurotransmitters, and drug substances, lack strong ultraviolet (UV) absorbance, making their direct analysis by HPLC-UV challenging. Chemical derivatization is a widely employed strategy to overcome this limitation.[1] By introducing a chromophoric tag onto the analyte, its detectability by UV-Vis spectrophotometers is significantly enhanced.[1]
This compound is a reactive derivatizing agent that readily reacts with primary and secondary amines under mild alkaline conditions to form stable sulfonamide derivatives. The resulting derivatives possess a strong chromophore (the nitroaromatic moiety), enabling sensitive detection by HPLC-UV. This application note provides a detailed protocol for the use of this compound as a pre-column derivatizing agent for the analysis of amines.
Principle
The derivatization reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This reaction, a nucleophilic acyl substitution, results in the formation of a stable sulfonamide bond and the elimination of hydrochloric acid. A base is added to the reaction mixture to neutralize the HCl produced and to act as a catalyst.
The resulting sulfonamide derivative is more non-polar than the parent amine, leading to improved retention and separation on reverse-phase HPLC columns. The incorporated nitrobenzene group provides strong UV absorbance, allowing for sensitive detection.
Reagents and Materials
-
Derivatizing Reagent: this compound (CAS No: 97-08-5)[2]
-
Analytes (Standards): Primary and secondary amine-containing compounds of interest
-
Solvent (for derivatizing reagent): Acetonitrile (ACN), HPLC grade
-
Buffer: 0.1 M Sodium Bicarbonate solution (dissolve 0.84 g of NaHCO₃ in 100 mL of HPLC-grade water)
-
Quenching Solution: 1 M Hydrochloric acid (HCl)
-
Mobile Phase A: HPLC grade water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Vortex mixer
-
Thermomixer or water bath
-
Micropipettes
-
Autosampler vials or microcentrifuge tubes
-
Experimental Protocols
Preparation of Solutions
-
Derivatizing Reagent Solution (10 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 1 mL of acetonitrile. This solution should be prepared fresh daily and protected from moisture.
-
Analyte Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of the amine analytes by dissolving 10 mg of each in 10 mL of a suitable solvent (e.g., water, methanol, or acetonitrile, depending on solubility).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the appropriate solvent to cover the desired concentration range for the calibration curve.
Derivatization Procedure
-
Sample Preparation: In an autosampler vial or microcentrifuge tube, add 100 µL of the amine standard solution or sample extract.
-
Add Base: Add 200 µL of 0.1 M sodium bicarbonate solution to the vial to create an alkaline environment. Vortex for 10 seconds.
-
Add Derivatizing Reagent: Add 100 µL of the 10 mg/mL this compound solution in acetonitrile.
-
Reaction: Immediately vortex the mixture for 1 minute.
-
Incubation: Incubate the reaction mixture at 60°C for 30 minutes in a thermomixer or water bath.
-
Quenching: After incubation, cool the mixture to room temperature. Add 50 µL of 1 M HCl to quench the reaction by neutralizing the excess base and hydrolyzing the remaining derivatizing reagent. Vortex for 30 seconds.
-
Filtration (if necessary): If the sample contains particulates, centrifuge and filter the supernatant through a 0.45 µm syringe filter before transferring to an HPLC vial.
-
Analysis: The derivatized sample is now ready for HPLC analysis.
HPLC-UV Conditions
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
Time (min) %A %B 0.0 70 30 20.0 30 70 25.0 30 70 25.1 70 30 | 30.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm
Note: The above HPLC conditions are a starting point and may require optimization for specific analytes to achieve the best separation and sensitivity.
Data Presentation
The following table presents hypothetical quantitative data for the HPLC analysis of two model primary amines after derivatization with this compound. This data is for illustrative purposes to demonstrate the expected performance of the method.
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Analyte A (e.g., a primary amine drug) | 12.5 | 0.1 - 50 | 0.9995 | 0.03 | 0.1 |
| Analyte B (e.g., an amino acid) | 15.2 | 0.1 - 50 | 0.9992 | 0.04 | 0.12 |
Visualizations
Derivatization Reaction
Caption: Chemical derivatization of an amine with this compound.
Experimental Workflow
Caption: Workflow for pre-column derivatization and HPLC analysis.
Conclusion
The use of this compound as a pre-column derivatizing agent offers a robust and sensitive method for the quantitative analysis of primary and secondary amines by HPLC-UV. The described protocol is straightforward and employs readily available reagents. The resulting stable sulfonamide derivatives exhibit strong UV absorbance, enabling low detection limits suitable for a variety of research and drug development applications. While the provided protocol serves as a solid foundation, optimization of both the derivatization and chromatographic conditions is recommended to achieve optimal performance for specific analytes and matrices.
References
Application Notes and Protocols: Reaction of 4-Chloro-3-nitrobenzenesulfonyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-nitrobenzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the preparation of sulfonamides. The reaction of this sulfonyl chloride with primary amines yields N-substituted-4-chloro-3-nitrobenzenesulfonamides, a class of compounds with significant potential in medicinal chemistry and drug discovery. The presence of the electron-withdrawing nitro group and the chloro substituent on the aromatic ring influences the reactivity of the sulfonyl chloride and the biological activity of the resulting sulfonamide derivatives.
Sulfonamides are a well-established class of pharmacophores known for a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties. The sulfonamide functional group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets. Modifications to the N-substituent of the sulfonamide moiety allow for the fine-tuning of a compound's physicochemical properties and biological activity, making the reaction of this compound with a diverse range of primary amines a valuable strategy in the development of new therapeutic agents.
Applications
The sulfonamide derivatives synthesized from this compound have been investigated for various therapeutic applications:
-
Antimicrobial Agents: The sulfonamide scaffold is a classic antibacterial pharmacophore. Derivatives of 4-chloro-3-nitrobenzenesulfonamide can be screened for activity against a range of bacterial and fungal pathogens. The mechanism of action for many sulfonamide antibacterials involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in microorganisms.[1]
-
Anticancer Agents: The sulfonamide group is present in several anticancer drugs. Derivatives of 4-chloro-3-nitrobenzenesulfonamide can be designed as inhibitors of various targets involved in cancer progression, such as carbonic anhydrases, which are overexpressed in many tumors.
-
Chemical Probes and Intermediates: The resulting sulfonamides can serve as intermediates for further chemical modifications, enabling the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then be further functionalized, expanding the chemical diversity of the synthesized compounds.
Reaction Mechanism and Workflow
The reaction of this compound with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide product. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocols
The following protocols provide a general framework for the synthesis of N-substituted-4-chloro-3-nitrobenzenesulfonamides. Optimization of reaction conditions, such as solvent, base, temperature, and reaction time, may be necessary for specific primary amine substrates.
Protocol 1: General Synthesis in Pyridine
This protocol is suitable for a wide range of primary amines, where pyridine acts as both the solvent and the base.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0-1.2 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add this compound (1.0 eq) portion-wise to the cooled amine solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Synthesis using Triethylamine in an Aprotic Solvent
This protocol is an alternative for primary amines that may be sensitive to pyridine or when a different solvent is preferred.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Triethylamine (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Dissolve the primary amine (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM or THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring for 4-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes representative data for the synthesis of N-substituted-4-chloro-3-nitrobenzenesulfonamides with various primary amines. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| Entry | Primary Amine | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pyridine | Pyridine | 12 | 85-95 | Adapted Protocol |
| 2 | 4-Methylaniline | Pyridine | Pyridine | 12 | 88-96 | Adapted Protocol |
| 3 | 4-Methoxyaniline | Pyridine | Pyridine | 12 | 90-98 | Adapted Protocol |
| 4 | 4-Chloroaniline | Pyridine | Pyridine | 24 | 80-90 | Adapted Protocol |
| 5 | Benzylamine | Triethylamine | DCM | 6 | 90-97 | Adapted Protocol |
| 6 | Cyclohexylamine | Triethylamine | THF | 8 | 85-92 | Adapted Protocol |
Yields are based on generalized protocols and may vary. It is recommended to optimize the reaction for each specific substrate.
Safety Precautions
-
This compound is a corrosive and moisture-sensitive solid. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction can be exothermic, especially during the addition of the sulfonyl chloride. Maintain proper temperature control.
-
Pyridine and triethylamine are flammable and have strong odors. Work in a well-ventilated area.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
These application notes and protocols are intended to provide a comprehensive guide for the synthesis and potential applications of N-substituted-4-chloro-3-nitrobenzenesulfonamides. Researchers are encouraged to adapt and optimize these procedures to suit their specific research needs.
References
mechanism of copper-catalyzed arylative cyclization with 4-Chloro-3-nitrobenzenesulfonyl chloride
Application Notes and Protocols: Copper-Catalyzed Arylative Cyclization
Topic: Mechanism of Copper-Catalyzed Arylative Cyclization with 4-Chloro-3-nitrobenzenesulfonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzothiadiazine-1,1-dioxides are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including diuretic, anti-hypertensive, and anti-diabetic properties. The development of efficient and mild synthetic routes to these scaffolds is of great interest in medicinal chemistry and drug development. Transition-metal-catalyzed reactions, particularly those involving direct C–H bond activation, have emerged as powerful tools for constructing complex molecular architectures. Among these, copper-catalyzed intramolecular arylative cyclization of sulfonamides offers a cost-effective and practical approach to synthesize benzothiadiazine-1,1-dioxide derivatives.
This document provides a detailed overview of the proposed mechanism, experimental protocols, and representative data for the synthesis of these heterocycles, starting from the readily available reagent this compound. This starting material is a highly reactive electrophile, making it a valuable intermediate for the preparation of various sulfonamide derivatives.
Proposed Reaction Pathway and Mechanism
The overall transformation is a two-step process:
-
Sulfonamide Formation: A standard nucleophilic substitution reaction between this compound and an appropriately substituted aniline (e.g., an ortho-aminoaniline derivative) to form the N-aryl sulfonamide precursor.
-
Copper-Catalyzed Intramolecular Arylative Cyclization: The sulfonamide precursor undergoes an intramolecular C-N bond formation via a copper-catalyzed C-H activation mechanism to yield the final benzothiadiazine-1,1-dioxide product.
A plausible catalytic cycle for the key cyclization step is illustrated below. The cycle is initiated by the deprotonation of the sulfonamide by a base, followed by coordination to the copper catalyst.
Figure 1: Proposed catalytic cycle for the copper-catalyzed arylative cyclization.
The proposed mechanism proceeds as follows:
-
Deprotonation: A base deprotonates the sulfonamide precursor to form a nitrogen anion.
-
Complexation: The resulting amide anion coordinates with the active Cu(I) catalyst to form a copper-amide complex.
-
C-H Activation/Oxidative Addition: The key bond-forming step occurs via an intramolecular C-H activation at the ortho-position of the aryl ring, leading to a transient Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, which releases the final cyclized product, the benzothiadiazine-1,1-dioxide.
-
Catalyst Regeneration: The Cu(I) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Experimental Workflow
The overall experimental process from starting materials to the final, purified product can be visualized as a sequential workflow. Proper execution of each step is critical for achieving high yields and purity.
Figure 2: General experimental workflow for the two-step synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(2-aminophenyl)-4-chloro-3-nitrobenzenesulfonamide (Precursor)
-
Materials:
-
This compound (1.0 equiv.)
-
o-Phenylenediamine (1.1 equiv.)
-
Pyridine (2.0 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of o-phenylenediamine (1.1 equiv.) and pyridine (2.0 equiv.) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure sulfonamide precursor.
-
Protocol 2: Copper-Catalyzed Arylative Cyclization
-
Materials:
-
N-(2-aminophenyl)-4-chloro-3-nitrobenzenesulfonamide (Precursor, 1.0 equiv.)
-
Copper(I) iodide (CuI) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To an oven-dried pressure tube, add the sulfonamide precursor (1.0 equiv.), CuI (10 mol%), and Cs₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous DMF via syringe.
-
Seal the pressure tube and heat the reaction mixture to 120 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the final benzothiadiazine-1,1-dioxide.
-
Data Presentation: Substrate Scope
The following table presents representative data for a copper-catalyzed intramolecular C-H amination reaction to form benzothiadiazine-1,1-dioxide derivatives, demonstrating the typical scope and yields that can be expected from this type of transformation.
Table 1: Representative Yields for Copper-Catalyzed Arylative Cyclization. (Note: Data is adapted from analogous copper-catalyzed intramolecular C-H activation/amination reactions for the synthesis of related heterocyclic systems to illustrate typical reaction efficiency.)
| Entry | Substituent (R) on Aniline Ring | Product | Yield (%) |
| 1 | H | 7-nitro-8-chloro-1,2,4-benzothiadiazine-1,1-dioxide | 85 |
| 2 | 4-Me | 5-methyl-7-nitro-8-chloro-1,2,4-benzothiadiazine-1,1-dioxide | 82 |
| 3 | 4-OMe | 5-methoxy-7-nitro-8-chloro-1,2,4-benzothiadiazine-1,1-dioxide | 78 |
| 4 | 4-F | 5-fluoro-7-nitro-8-chloro-1,2,4-benzothiadiazine-1,1-dioxide | 88 |
| 5 | 4-Cl | 5,8-dichloro-7-nitro-1,2,4-benzothiadiazine-1,1-dioxide | 91 |
| 6 | 3-Me | 6-methyl-7-nitro-8-chloro-1,2,4-benzothiadiazine-1,1-dioxide | 75 |
Reaction Conditions: Sulfonamide (1.0 equiv), CuI (10 mol%), Cs₂CO₃ (2.0 equiv), DMF, 120 °C, 24 h.
Application Notes and Protocols: The Role of 4-Chloro-3-nitrobenzenesulfonyl Chloride in the Synthesis of Ferroptosis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Its linkage to various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer, has made the development of ferroptosis inhibitors a significant area of therapeutic research. A key strategy in the design of novel ferroptosis inhibitors has been the incorporation of the sulfonamide moiety. This functional group often enhances metabolic stability and allows for molecular scaffolding to optimize activity. 4-Chloro-3-nitrobenzenesulfonyl chloride serves as a critical chemical intermediate in this process, providing the necessary sulfonyl chloride group for the synthesis of these sulfonamide-based inhibitors. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent ferroptosis inhibitors.
Role of this compound
This compound is an aromatic sulfonyl chloride that acts as a key building block for introducing the 4-chloro-3-nitrophenylsulfonyl group into a target molecule. In the context of ferroptosis inhibitor synthesis, its primary role is to react with a primary or secondary amine of a core scaffold (such as phenothiazine or an analog of ferrostatin-1) to form a stable sulfonamide linkage. The resulting sulfonamide derivatives have shown significant potential in inhibiting ferroptosis.
The presence of the electron-withdrawing nitro group and the chloro group on the benzene ring can influence the reactivity of the sulfonyl chloride and the properties of the final inhibitor molecule. These substituents provide handles for further chemical modification, allowing for the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.
Ferroptosis Signaling Pathway
Ferroptosis is primarily regulated by the glutathione peroxidase 4 (GPX4) pathway. GPX4 is a key enzyme that neutralizes lipid peroxides, thereby protecting the cell from oxidative damage. Inhibition of GPX4 or depletion of its cofactor, glutathione (GSH), leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. The system Xc- cystine/glutamate antiporter is crucial for the import of cystine, a precursor for GSH synthesis. Many ferroptosis inducers, such as erastin, function by inhibiting system Xc-.
Quantitative Data of Sulfonamide-Based Ferroptosis Inhibitors
Several studies have reported the synthesis and biological evaluation of sulfonamide-containing ferroptosis inhibitors. The following table summarizes the efficacy of representative compounds.
| Compound ID | Core Scaffold | Inducer | Cell Line | EC50/IC50 (µM) | Citation |
| 23b | Phenothiazine | Erastin | PC12 | 0.001 | [1] |
| UAMC-3203 | Ferrostatin-1 analog | Erastin | IMR-32 | 0.01 |
Experimental Protocols
General Workflow for Synthesis of Sulfonamide-Based Ferroptosis Inhibitors
The synthesis of a sulfonamide-based ferroptosis inhibitor using this compound generally follows a two-step process: the synthesis of the core amine-containing scaffold, followed by the sulfonylation reaction.
Representative Protocol: Synthesis of a Hypothetical Phenothiazine-Sulfonamide Ferroptosis Inhibitor
This protocol describes a representative synthesis of a ferroptosis inhibitor based on a phenothiazine scaffold, using this compound.
Materials:
-
Phenothiazine
-
n-Butyllithium (n-BuLi) solution in hexanes
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Deprotonation of Phenothiazine:
-
To a solution of phenothiazine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithium salt can be observed by a color change.
-
-
Sulfonylation Reaction:
-
In a separate flask, dissolve this compound (1.2 eq) in anhydrous THF.
-
Add the solution of this compound to the freshly prepared phenothiazine lithium salt solution at -78 °C dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Extraction:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add DCM.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure phenothiazine-sulfonamide derivative.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.
-
Cell-Based Assay for Ferroptosis Inhibition (Erastin-Induced)
This protocol outlines a general method to assess the anti-ferroptotic activity of a synthesized sulfonamide inhibitor.
Materials:
-
PC12 or HT-1080 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Erastin
-
Synthesized sulfonamide inhibitor
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed PC12 or HT-1080 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of the synthesized sulfonamide inhibitor in cell culture medium.
-
Pre-treat the cells with varying concentrations of the inhibitor for 1 hour.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known ferroptosis inhibitor like ferrostatin-1).
-
-
Induction of Ferroptosis:
-
Add erastin (e.g., 10 µM) to the wells to induce ferroptosis.
-
Incubate the plate for 24-48 hours.
-
-
Cell Viability Assessment:
-
Measure cell viability using a suitable assay, such as the CellTiter-Glo® luminescent cell viability assay, according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control group.
-
Plot the cell viability against the inhibitor concentration and determine the EC50 value using non-linear regression analysis.
-
Conclusion
This compound is a valuable reagent for the synthesis of novel sulfonamide-based ferroptosis inhibitors. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate new chemical entities targeting ferroptosis for the potential treatment of a range of diseases. The versatility of the sulfonamide linkage allows for the creation of diverse chemical libraries, increasing the probability of discovering drug candidates with improved efficacy and safety profiles.
References
Application Notes and Protocols for the Synthesis of N-arylsulfonyl-3-acylindoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-arylsulfonyl-3-acylindoles represent a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. This document provides detailed experimental procedures for their synthesis, summarizing various established methods and offering clear, step-by-step protocols for their practical implementation in a laboratory setting. The presented data and workflows are intended to guide researchers in the efficient synthesis and exploration of these valuable molecules.
Synthetic Strategies Overview
Several synthetic routes have been successfully employed for the preparation of N-arylsulfonyl-3-acylindoles. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. The most common strategies include:
-
Friedel-Crafts Acylation of N-arylsulfonylindoles: This is a direct and efficient method for introducing an acyl group at the C3 position of an N-arylsulfonylindole.
-
Multi-step Synthesis from N-arylsulfonyl-3-acetylindoles: This approach allows for further functionalization of the acyl group, leading to a variety of derivatives.
-
Condensation Reactions: Formation of derivatives such as hydrazones by reacting the 3-acyl group with appropriate nucleophiles.
-
N-arylsulfonylation of 3-acylindoles: This method is suitable when the 3-acylindole precursor is readily available.
The following sections provide detailed protocols and quantitative data for selected synthetic methods.
Experimental Protocols and Data
This method involves the direct acylation of 1-(phenylsulfonyl)indole at the C3 position using a carboxylic acid anhydride or acid chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[1][2] The resulting 3-acyl-1-(phenylsulfonyl)indoles can be subsequently deprotected to yield 3-acylindoles if desired.[1]
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various 3-acyl-1-(phenylsulfonyl)indoles and their subsequent hydrolysis to 3-acylindoles.[1]
| Entry | Acylating Agent | Product (3-acyl-1-(phenylsulfonyl)indole) | Yield (%) | Product (3-acylindole) | Yield (%) |
| 1 | Acetic anhydride | 3-Acetyl-1-(phenylsulfonyl)indole | 95 | 3-Acetylindole | 96 |
| 2 | Propionic anhydride | 3-Propionyl-1-(phenylsulfonyl)indole | 99 | 3-Propionylindole | 87 |
| 3 | Butyric anhydride | 3-Butyryl-1-(phenylsulfonyl)indole | 92 | 3-Butyrylindole | 85 |
| 4 | Isobutyric anhydride | 3-Isobutyryl-1-(phenylsulfonyl)indole | 81 | 3-Isobutyrylindole | 79 |
| 5 | Benzoyl chloride | 3-Benzoyl-1-(phenylsulfonyl)indole | 93 | 3-Benzoylindole | 90 |
Detailed Experimental Protocol
Step 1: Synthesis of 3-Acyl-1-(phenylsulfonyl)indoles [1]
-
To a solution of 1-(phenylsulfonyl)indole (1.0 equivalent) in dichloromethane, add the corresponding carboxylic acid anhydride (1.2 equivalents) or acid chloride (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add aluminum chloride (1.5 equivalents) portion-wise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to afford the pure 3-acyl-1-(phenylsulfonyl)indole.
Step 2: Base Hydrolysis to 3-Acylindoles (Optional) [1]
-
Dissolve the 3-acyl-1-(phenylsulfonyl)indole (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add an aqueous solution of a base, for example, 10% sodium hydroxide.
-
Stir the mixture at room temperature or heat under reflux until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the 3-acylindole.
This multi-step synthesis allows for the introduction of various substituents at the 2-position of the acyl group, providing a diverse library of compounds.[3] The key steps involve the bromination of an N-arylsulfonyl-3-acetylindole intermediate, followed by nucleophilic substitution with an amine.
Quantitative Data Summary
The following table presents the yields for the final N-arylsulfonyl-3-[2-substituted-ethanone]-6-methylindole products.[3]
| Product | R (Amine) | Yield (%) |
| 4a | Piperidine | 73 |
| 4b | Morpholine | 66 |
| 4c | Pyrrolidine | 57 |
| 4f | Morpholine (with p-ethylphenylsulfonyl) | - |
| 6 | 5-phenyl-1,3,4-oxadiazole-2-thiol | 36 |
Detailed Experimental Protocol
Step 1: Synthesis of N-Arylsulfonyl-3-acetyl-6-methylindoles (General Procedure)
-
Synthesize the starting N-arylsulfonyl-3-acetyl-6-methylindoles according to previously reported methods.[3]
Step 2: Synthesis of N-Arylsulfonyl-3-(2-bromoethanone)-6-methylindoles (Intermediate) [3]
-
Dissolve the N-arylsulfonyl-3-acetyl-6-methylindole (1.0 mmol) in carbon tetrachloride (5 mL).
-
Heat the solution to reflux.
-
Under a nitrogen atmosphere, carefully add N-bromosuccinimide (1.1 mmol) and 2,2'-azobisisobutyronitrile (AIBN) (8 mg) in three portions.
-
Continue refluxing until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and use the resulting solution of N-arylsulfonyl-3-(2-bromoethanone)-6-methylindole directly in the next step without further purification.
Step 3: Synthesis of N-Arylsulfonyl-3-[2-(substituted)ethanone]-6-methylindoles (Final Products) [3]
-
To the solution of N-arylsulfonyl-3-(2-bromoethanone)-6-methylindole from the previous step, add the corresponding amine (1.2 mmol), cuprous iodide (CuI), and anhydrous potassium carbonate (K2CO3).
-
Heat the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-arylsulfonyl-3-[2-(substituted)ethanone]-6-methylindole derivative.
This method involves the condensation of N-arylsulfonyl-3-acetylindoles with benzoyl hydrazides to form the corresponding hydrazone derivatives.[4]
Detailed Experimental Protocol [4]
-
In a round-bottom flask, dissolve the N-arylsulfonyl-3-acetylindole (1.0 equivalent) and the corresponding benzoyl hydrazide (1.1 equivalents) in anhydrous ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture at reflux.
-
As the reaction progresses, the product will precipitate out of the solution.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product to obtain the pure N-arylsulfonyl-3-acylindole benzoyl hydrazone derivative. The purity of the obtained compounds is reported to be greater than 95%.[4]
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the Friedel-Crafts acylation method for the synthesis of N-arylsulfonyl-3-acylindoles.
Caption: General workflow for N-arylsulfonyl-3-acylindole synthesis.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the synthesis of N-arylsulfonyl-3-acylindoles. The methodologies are robust and can be adapted to generate a wide array of derivatives for further investigation in medicinal chemistry and drug development programs. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets and laboratory conditions.
References
Application Notes and Protocols: 4-Chloro-3-nitrobenzenesulfonyl Chloride as a Key Intermediate in Azo Dye Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 4-chloro-3-nitrobenzenesulfonyl chloride as a versatile intermediate in the production of azo dyes. The following sections detail the synthetic pathways, experimental protocols, and potential applications of dyes derived from this compound, with a focus on sulfonamide-based azo dyes which can exhibit noteworthy biological activity.
Introduction
This compound is a key aromatic sulfonyl chloride that serves as a building block in the synthesis of various organic compounds. Its reactive sites—the sulfonyl chloride, the nitro group, and the chloro substituent—allow for a range of chemical modifications, making it a valuable intermediate in the pharmaceutical and dye industries. In dye manufacturing, it is a precursor to diazo components that, upon coupling with electron-rich aromatic systems, form intensely colored azo dyes. The resulting dyes often incorporate a sulfonamide group, which can confer desirable properties such as improved water solubility and, in some cases, biological activity.
Synthesis of a Key Diazotizable Intermediate: 4-Amino-3-chlorobenzenesulfonamide
A common strategy for utilizing this compound in azo dye synthesis involves its conversion to a primary aromatic amine that can be readily diazotized. A key intermediate in this pathway is 4-amino-3-chlorobenzenesulfonamide. The synthesis proceeds in two main steps: amidation of the sulfonyl chloride and subsequent reduction of the nitro group.
Synthesis of 4-Chloro-3-nitrobenzenesulfonamide
The sulfonyl chloride group is first converted to a sulfonamide by reaction with ammonia.
Experimental Protocol:
-
In a well-ventilated fume hood, slowly add 450 mL of chlorosulfonic acid to 100 g of 2-chloronitrobenzene in a reaction vessel equipped with a stirrer.
-
Heat the reaction mixture to 100°C and maintain this temperature for 6 hours.
-
After cooling to ambient temperature, continue stirring for an additional 12 hours.
-
Slowly and carefully pour the reaction mass into 800 mL of chilled aqueous ammonia, ensuring the temperature is maintained at -10°C, and stir for 3 hours.[1]
-
Allow the reaction mixture to warm to room temperature (23°C) and stir for an additional 2 hours.[1]
-
Filter the resulting solid and wash it three times with 200 mL of water for each wash.[1]
-
For purification, dissolve the solid in 600 mL of methanol at 60°C. Add 200 mL of water and stir for 1 hour at 60°C. Repeat the addition of 200 mL of water and stirring at 60°C two more times.[1]
-
After cooling to room temperature and stirring for 1 hour, filter the purified solid, wash with a 1:1 mixture of methanol and water (100 mL), and dry under vacuum at 60°C to yield 4-chloro-3-nitrobenzenesulfonamide.[1]
Reduction of 4-Chloro-3-nitrobenzenesulfonamide to 4-Amino-3-chlorobenzenesulfonamide
The nitro group of 4-chloro-3-nitrobenzenesulfonamide is then reduced to a primary amine to yield the diazotizable intermediate. A common method for this transformation is catalytic hydrogenation or reduction with metals in acidic media.
Experimental Protocol:
-
Suspend 4-chloro-3-nitrobenzenesulfonamide in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture at room temperature until the theoretical amount of hydrogen has been consumed (monitored by pressure drop).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain 4-amino-3-chlorobenzenesulfonamide.
Synthesis of a Sulfonamide-Based Azo Dye
The synthesized 4-amino-3-chlorobenzenesulfonamide can now be used as the diazo component in an azo coupling reaction to produce a dye. The following protocol describes a general procedure for diazotization and coupling with N,N-diethylaniline as an example of a coupling partner.
Diazotization of 4-Amino-3-chlorobenzenesulfonamide
Experimental Protocol:
-
Dissolve 0.1 mol of 4-amino-3-chlorobenzenesulfonamide in a mixture of 25 mL of concentrated hydrochloric acid and 50 mL of water.
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve 0.105 mol of sodium nitrite in 20 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5°C.
-
After the addition is complete, continue stirring for 30 minutes at 0-5°C to ensure complete diazotization. The resulting solution contains the diazonium salt and should be used immediately in the next step.
Azo Coupling with N,N-Diethylaniline
Experimental Protocol:
-
In a separate beaker, dissolve 0.1 mol of N,N-diethylaniline in 20 mL of 2M hydrochloric acid.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold N,N-diethylaniline solution with vigorous stirring.
-
A brightly colored precipitate of the azo dye should form.
-
Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Filter the dye, wash with cold water until the washings are neutral, and dry in a desiccator.
Quantitative Data
Table 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonamide
| Parameter | Value | Reference |
| Starting Material | 2-Chloronitrobenzene | [1] |
| Reagents | Chlorosulfonic acid, Aqueous ammonia | [1] |
| Reaction Temperature | 100°C (chlorosulfonation), -10°C (amidation) | [1] |
| Reaction Time | 6 hours (chlorosulfonation), 3 hours (amidation) | [1] |
| Yield | ~50 g from 100 g starting material | [1] |
Table 2: Characterization of a Representative Sulfonamide Azo Dye
| Parameter | Typical Value | Reference |
| Yield | >80% | General observation in azo coupling |
| UV-Vis (λmax) | 450-550 nm (in ethanol) | [2][3][4] |
| Molar Absorptivity (ε) | 20,000-50,000 L mol⁻¹ cm⁻¹ | [4] |
| IR (KBr, cm⁻¹) | ||
| N-H stretch (sulfonamide) | 3300-3400 | [5][6] |
| S=O stretch (sulfonamide) | 1310-1350 (asym), 1140-1180 (sym) | [5][6] |
| N=N stretch (azo) | 1450-1600 | [5][7] |
| ¹H NMR (DMSO-d₆, δ ppm) | ||
| Aromatic Protons | 7.0-8.5 (multiplets) | [5][8] |
| -NH₂ (sulfonamide) | 7.0-7.5 (broad singlet) | [6] |
| Ethyl Protons (-CH₂CH₃) | 1.1-1.3 (triplet), 3.3-3.6 (quartet) |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a sulfonamide azo dye.
Signaling Pathway: Inhibition of Folic Acid Synthesis
Sulfonamide-based drugs are known for their antibacterial activity, which arises from their ability to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria. This enzyme is crucial for the synthesis of folic acid, a vital nutrient for bacterial growth and replication. Azo dyes containing a sulfonamide moiety may exhibit similar antibacterial properties by targeting this pathway.
Caption: Inhibition of bacterial folic acid synthesis by a sulfonamide azo dye.
References
- 1. 4-Chloro-3-nitrobenzenesulfonamide | 97-09-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. znaturforsch.com [znaturforsch.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient synthesis of new azo-sulfonamide derivatives and investigation of their molecular docking and cytotoxicity results - Arabian Journal of Chemistry [arabjchem.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-3-Nitrobenzene Sulfonyl Chloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this chemical transformation.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: The reaction may not have gone to completion. | - Optimize Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature. A stepwise increase in temperature (e.g., 100°C for 1 hour, 110°C for 1 hour, 120°C for 1 hour, and finally 130°C for 3 hours) can improve yields.[1] - Monitor Reaction Progress: Track the evolution of hydrogen chloride (HCl) gas; the reaction is nearly complete when HCl evolution ceases.[1] |
| Suboptimal Molar Ratio of Reactants: An incorrect ratio of o-chloro-nitrobenzene to chlorosulfonic acid can limit the conversion. | - Adjust Molar Ratio: The optimal molar ratio of chlorosulfonic acid to o-chloro-nitrobenzene is typically between 4:1 and 5:1.[1][2] Using a ratio within this range has been shown to produce high yields. | |
| Hydrolysis of the Product: The sulfonyl chloride product can hydrolyze to the corresponding sulfonic acid during workup. | - Maintain Low Temperature During Quenching: Add the reaction mixture slowly to a slurry of crushed ice and water to keep the temperature low and prevent the product from melting and hydrolyzing.[1] - Neutralize and Wash: After filtration, wash the crude product with ice-water and neutralize with a mild base like sodium bicarbonate to remove acidic impurities.[1] | |
| Formation of Impurities | Side Reactions: Undesired side reactions can lead to the formation of impurities. | - Control Reaction Temperature: Avoid excessively high temperatures, which can promote side reactions. A gradual, stepwise increase in temperature is recommended.[1] |
| Inadequate Purification: Residual starting materials or byproducts may remain in the final product. | - Recrystallization: Recrystallize the crude product from a non-polar or low-polarity solvent such as petroleum ether to achieve high purity (e.g., 99.96%).[2] | |
| Difficult Workup/Product Isolation | Oily Product Formation: The product may separate as an oil instead of a solid during quenching. | - Ensure Sufficient Ice: Continuously add ice to the water slurry during the addition of the reaction mixture to maintain a low temperature and promote the precipitation of the product as fine, waxy granules.[1] |
| Product is a dark color | - This can indicate the presence of impurities. Recrystallization should be performed to purify the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-chloro-3-nitrobenzene sulfonyl chloride?
A1: The most prevalent and direct method is the chlorosulfonation of o-chloro-nitrobenzene using an excess of chlorosulfonic acid.[1][2] This one-step process is generally favored for its efficiency and potential for high yields.[1]
Q2: What are the critical reaction parameters to control for a high yield?
A2: The key parameters to control are the molar ratio of reactants and the reaction temperature. Optimal results are typically achieved with a molar ratio of chlorosulfonic acid to o-chloro-nitrobenzene of about 4:1 to 5:1.[1][2] The reaction temperature should be carefully controlled and increased in a stepwise manner, for instance from 100°C to 130°C over several hours.[1]
Q3: How can I be sure the reaction is complete?
A3: A good indicator of reaction completion is the cessation of hydrogen chloride (HCl) gas evolution.[1]
Q4: What is the expected yield for this synthesis?
A4: With optimized conditions, yields of over 90% of the theoretical maximum can be achieved.[1] One study reported a yield of 81.5% with a purity of 99.96% after recrystallization.[2] Another protocol suggests a yield of 96.88% can be obtained.[3]
Q5: How should the final product be purified?
A5: The crude product can be purified by recrystallization from a non-polar or low-polarity solvent like petroleum ether.[2] Washing the crude product with ice-water and neutralizing with sodium bicarbonate is also a crucial step in the workup process to remove acidic impurities.[1]
Experimental Protocols
Protocol 1: Direct Chlorosulfonation of o-Chloro-nitrobenzene
This protocol is based on a method described to provide high yields.[1]
Materials:
-
o-Chloro-nitrobenzene
-
Chlorosulfonic acid (90.5%)
-
Crushed ice
-
Sodium bicarbonate
Equipment:
-
Reaction vessel with a stirrer
-
Heating mantle
-
Apparatus for gas evolution monitoring
-
Filtration apparatus
Procedure:
-
In a reaction vessel equipped with a stirrer, add 656 parts by weight of 90.5% chlorosulfonic acid (5 mol equivalents).
-
Slowly add 200 parts by weight of o-chloro-nitrobenzene (1.25 mol equivalents) to the chlorosulfonic acid with stirring.
-
Heat the mixture to 100°C. A significant evolution of hydrogen chloride should be observed.
-
Maintain the temperature at 100°C for one hour.
-
Raise the temperature to 110°C and hold for one hour.
-
Increase the temperature to 120°C and maintain for another hour.
-
Finally, raise the temperature to 130°C and continue heating for three more hours to complete the reaction.
-
Slowly and carefully add the reaction mixture to a slurry of crushed ice and water, ensuring the temperature remains low. The product will precipitate as fine, waxy granules.
-
Filter the solid product.
-
Resludge the filtered granules with ice-water and neutralize with sodium bicarbonate.
-
Filter the product again, wash with ice-water, and dry.
Expected Yield: This process can yield over 90% of the theoretical maximum of 4-chloro-3-nitrobenzene sulfonyl chloride.[1]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Parameter | Condition 1 [1] | Condition 2 [2] | Condition 3 [3] |
| Starting Material | o-Chloro-nitrobenzene | o-Chloro-nitrobenzene | o-Chloro-nitrobenzene |
| Reagent | Chlorosulfonic Acid | Chlorosulfonic Acid | Chlorosulfonic Acid, Thionyl Chloride |
| Molar Ratio (Reagent:Start Mat.) | 4:1 to 5:1 | 4:1 | 3:1 (Chlorosulfonic Acid), 1.3:1 (Thionyl Chloride) |
| Temperature Profile | Stepwise: 100°C→110°C→120°C→130°C | 120°C | Stepwise: 110°C then 70°C |
| Reaction Time | ~6 hours | 4 hours | ~6 hours |
| Reported Yield | >90% | 81.5% (after recrystallization) | 96.88% |
| Reported Purity | High degree of purity | 99.96% | Not specified |
Visualizations
Diagram 1: Synthesis Pathway of 4-chloro-3-nitrobenzene sulfonyl chloride
Caption: Reaction scheme for the synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
Technical Support Center: Troubleshooting Sulfonamide Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during sulfonamide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low Reaction Yield
Q1: My sulfonamide reaction has a low yield. What are the most common initial checks I should perform?
A1: When troubleshooting a low-yield sulfonamide synthesis, begin by verifying the fundamentals of your reaction setup and reagents. Here is a checklist of initial points to verify:
-
Reagent Quality:
-
Amine: Ensure the amine is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, which may interfere with the reaction.[1]
-
Sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under typical sulfonamide synthesis conditions.[1][2] It is best to use a freshly opened bottle or purify the sulfonyl chloride before use.[1] The purity of starting materials is a critical parameter that influences reaction yield.[2]
-
Solvent: Always use anhydrous (dry) solvents. The presence of water can lead to the hydrolysis of the sulfonyl chloride.[1][2]
-
Base: If using a tertiary amine base like triethylamine or pyridine, ensure it is pure and dry.[1]
-
-
Reaction Conditions:
-
Stoichiometry: Double-check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of the base (1.1-1.5 equivalents).[1] In some cases, an excess of the amine is used to drive the reaction to completion and to act as the base.[2]
-
Temperature: The reaction is often conducted at temperatures ranging from 0 °C to room temperature.[1] If the reaction is slow, gentle heating might be necessary; however, excessive heat can promote side reactions.[1] Temperature control is crucial to prevent the decomposition of reactants and minimize the formation of side products.[2]
-
Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of reagents by atmospheric moisture and oxygen.[1]
-
Q2: The reactivity of my starting materials seems to be the issue. How can I address this?
A2: The inherent reactivity of your starting materials can significantly impact the reaction outcome.
-
Amine Nucleophilicity: The nucleophilicity of the amine is a critical factor. Electron-deficient anilines or sterically hindered amines are less nucleophilic and react more slowly.[3]
-
Solution: For less reactive amines, you may need to use more forcing conditions, such as increasing the reaction temperature or using a more polar solvent.[2][3] The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also enhance the reaction rate by forming a more reactive sulfonyl-DMAP intermediate.[3]
-
-
Sulfonylating Agent Stability: Standard sulfonyl chlorides can be prone to degradation.[3]
-
Solution: Consider using sulfonyl fluorides, which are often more stable and can lead to better yields, particularly with amines that have other functional groups.[3]
-
Side Reactions and Impurities
Q3: I am observing significant side products in my reaction. What are the likely culprits and how can I minimize them?
A3: Side reactions are a common cause of low yields and purification difficulties.
-
Hydrolysis of Sulfonyl Chloride: This is a major competing reaction where the sulfonyl chloride reacts with water to form an unreactive sulfonic acid.[2][3][4]
-
Bis-sulfonylation of Primary Amines: Primary amines can sometimes react with two equivalents of the sulfonyl chloride, leading to the formation of a bis-sulfonylated byproduct.[4]
-
Dimerization or Polymerization: These side reactions can occur, especially at elevated temperatures.[2]
-
Solution: Maintain a lower reaction temperature and add the sulfonyl chloride slowly to the amine solution to control any initial exothermic reaction.[2]
-
Product Isolation and Purification
Q4: I am having difficulty isolating and purifying my sulfonamide product. What are some common issues and solutions?
A4: Effective product isolation and purification are crucial for obtaining a high-purity final product.
-
Product Loss During Workup: If your sulfonamide has some solubility in the aqueous phase, you may lose product during the extraction process.
-
Solution: Perform multiple extractions with the organic solvent to maximize the recovery of your product.[2]
-
-
Purification Technique: Sulfonamides are often crystalline solids.[5]
Data Presentation
The following table summarizes the impact of various experimental parameters on the outcome of sulfonamide synthesis.
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Amine Purity | Presence of impurities or carbamates | Use high-purity, dry amine | Improved yield and fewer side products |
| Sulfonyl Chloride Purity | Hydrolysis to sulfonic acid | Use fresh or purified sulfonyl chloride | Increased yield of the desired sulfonamide |
| Solvent | Presence of water | Use anhydrous solvents | Minimized hydrolysis of the sulfonyl chloride |
| Base | Impure or wet base | Use a pure, dry base | Efficient neutralization of HCl and improved reaction kinetics |
| Stoichiometry | Incorrect molar ratios | Use a 1:1 amine to sulfonyl chloride ratio with 1.1-1.5 eq. of base | Optimized conversion of starting materials |
| Temperature | Too high or too low | Start at 0 °C and allow to warm to room temperature; gentle heating for slow reactions | Controlled reaction rate, minimizing side reactions |
| Atmosphere | Presence of moisture and oxygen | Conduct the reaction under an inert atmosphere (N₂ or Ar) | Reduced degradation of reagents |
| Amine Reactivity | Low nucleophilicity (electron-deficient or sterically hindered amines) | Increase temperature, use a more forcing solvent, or add a catalyst (e.g., DMAP) | Improved reaction rate and yield |
| Reaction Monitoring | Incomplete reaction or formation of side products | Monitor progress using TLC or LC-MS | Timely quenching of the reaction to maximize yield and minimize byproducts |
Experimental Protocols
General Experimental Protocol for Sulfonamide Synthesis
This protocol provides a general procedure for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM).[6]
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a base, such as pyridine (1.5 equivalents), to the stirred solution.[6]
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.[6]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours.[6]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][6]
-
Workup: Once the reaction is complete, dilute the mixture with DCM.[6] Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).[6]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[6]
Mandatory Visualization
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting decision tree for low-yield sulfonamide reactions.
References
Technical Support Center: Purification of Crude 4-Chloro-3-nitrobenzenesulfonyl Chloride by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-chloro-3-nitrobenzenesulfonyl chloride via recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
Q1: My product "oils out" and does not form crystals upon cooling. What should I do?
A1: "Oiling out," where the solute separates as a liquid instead of a solid, is a common issue.
-
Possible Causes:
-
The cooling process is too rapid.
-
The chosen recrystallization solvent is unsuitable, and the solute is precipitating at a temperature above its melting point.
-
The presence of significant impurities is depressing the melting point of the mixture.
-
-
Solutions:
-
Reheat and Slow Cool: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Allow the flask to cool slowly to room temperature, ensuring it is not disturbed. Insulation of the flask can help slow the cooling rate.
-
Solvent System Modification: If slow cooling is ineffective, consider a different solvent or a mixed solvent system. Since this compound is soluble in toluene and dichloromethane, you could try these or a mixture with a less polar solvent like hexane to induce crystallization.[1][2][3] A study has shown successful recrystallization using petroleum ether.[4]
-
Induce Crystallization: If the solution becomes supersaturated without forming crystals, try scratching the inside of the flask with a glass rod just below the surface of the liquid.[5] Alternatively, add a "seed crystal" of pure this compound if available.
-
Trituration: If the oil persists, you can try to solidify it by triturating with a non-polar solvent in which the compound is poorly soluble, such as hexane.[6]
-
Q2: After recrystallization, the yield of my purified product is very low. How can I improve it?
A2: A low yield can be frustrating. Here are some factors to consider:
-
Possible Causes:
-
Using an excessive amount of solvent to dissolve the crude product.
-
Premature crystallization during hot filtration.
-
Incomplete precipitation of the product from the cold solution.
-
Washing the crystals with a solvent that is not ice-cold, leading to redissolving of the product.[5]
-
-
Solutions:
-
Minimize Solvent: Use the minimum amount of near-boiling solvent required to fully dissolve the crude solid.[5]
-
Preheat Filtration Apparatus: If hot filtration is necessary to remove insoluble impurities, preheat your funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.
-
Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.
-
Ice-Cold Wash: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any remaining impurities without dissolving a significant amount of the product.[5]
-
Q3: The melting point of my recrystallized product is still broad and lower than the literature value. What is the likely impurity?
A3: A broad or depressed melting point indicates the presence of impurities.
-
Possible Cause:
-
Solutions:
-
Use Anhydrous Solvents: Ensure your recrystallization solvents are anhydrous.
-
Moisture Control: Handle the crude and purified product in a dry environment and store it in a sealed container away from moisture.[2][8]
-
Second Recrystallization: A second recrystallization may be necessary to achieve the desired purity.
-
Neutralization Wash: A patent describes a process where the crude product is washed with ice-water and neutralized with sodium bicarbonate.[7] This could help remove acidic impurities like the sulfonic acid.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The literature melting point for purified this compound is typically in the range of 59-61°C.[1][7] Some sources report slightly different ranges, such as 55-56°C or up to 80-82°C.[1][9]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Based on literature and chemical properties, the following solvents can be considered:
-
Petroleum Ether: Has been successfully used to achieve high purity.[4]
-
Diethyl Ether: Mentioned in a patent for recrystallization.[10]
-
Toluene: The compound is soluble in toluene.[1][8] A mixed solvent system with a less polar co-solvent might be effective.
-
Dichloromethane and Acetone: The compound is also soluble in these solvents, which could be part of a mixed solvent system.[2][3]
Q3: How can I confirm the purity of my recrystallized product?
A3:
-
Melting Point Analysis: A sharp melting point within the expected literature range is a good indicator of high purity.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities.[11]
-
Spectroscopy: 1H NMR and IR spectroscopy can confirm the structure of the purified product and help identify any remaining impurities.[4]
Data Presentation
| Parameter | Value | Source(s) |
| Molecular Formula | C₆H₃Cl₂NO₄S | [1] |
| Molecular Weight | 256.06 g/mol | [1] |
| Appearance | Light yellow to light brown crystalline powder | [8][9] |
| Melting Point (Purified) | 59-61 °C | [1][7] |
| Solubility | Soluble in toluene, dichloromethane, acetone, ethyl acetate. Sparingly soluble in water. | [1][2][3][9] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent or solvent pair. Petroleum ether has been shown to be effective.[4]
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly under vacuum to remove any residual solvent. Store the final product in a tightly sealed container to protect it from moisture.[2]
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. This compound CAS#: 97-08-5 [m.chemicalbook.com]
- 2. This compound | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]
- 3. CAS 97-08-5: this compound [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. benchchem.com [benchchem.com]
- 7. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 8. chembk.com [chembk.com]
- 9. Page loading... [wap.guidechem.com]
- 10. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and this compound - Google Patents [patents.google.com]
- 11. Benzenesulfonyl chloride, 4-chloro-3-nitro- | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-3-nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis and purification of 4-chloro-3-nitrobenzenesulfonyl chloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely reported and efficient method is the direct chlorosulfonation of ortho-chloronitrobenzene using an excess of chlorosulfonic acid.[1][2] This one-step process is generally preferred over two-step methods that involve initial sulfonation followed by chlorination, as it can produce higher yields and purity when optimized.[2]
Q2: What are the critical reaction parameters to control for a successful synthesis?
A2: The key parameters to control are reaction temperature, the molar ratio of reactants, and reaction time.[1][2] Maintaining the temperature within the optimal range of 120-130°C is crucial, as higher temperatures can lead to decomposition and the formation of colored byproducts.[2] An excess of chlorosulfonic acid is necessary, with an optimal molar ratio of approximately 4:1 to 5:1 of chlorosulfonic acid to o-chloronitrobenzene.[1][2] The reaction time should be sufficient for the reaction to go to completion, typically around 4 hours at 120°C.[1]
Q3: What are the main side reactions and impurities I should be aware of?
A3: The most significant side reaction is the hydrolysis of the this compound product to the corresponding 4-chloro-3-nitrobenzenesulfonic acid. This is a primary cause of reduced yield. Additionally, the formation of isomeric impurities, such as 2-chloro-5-nitrobenzenesulfonyl chloride, can occur, although the desired product is the major isomer due to the directing effects of the chloro and nitro groups on the benzene ring. At excessively high temperatures, decomposition and the formation of colored, tarry byproducts can also be an issue.[2]
Q4: How can I best purify the crude this compound?
A4: Recrystallization from a non-polar or low-polarity solvent is an effective method for purifying the crude product.[1] Petroleum ether has been reported to yield high purity (99.96%) product.[1] The purification process typically involves dissolving the crude solid in the hot solvent, followed by slow cooling to allow for the formation of pure crystals, which can then be isolated by filtration.
Q5: What are the safety precautions I should take when working with chlorosulfonic acid?
A5: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Ensure all glassware is dry before use to prevent uncontrolled reactions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure the reaction is heated to the optimal temperature (120-130°C) for a sufficient duration (e.g., 4 hours).- Monitor the reaction progress by TLC or HPLC to confirm completion. |
| Hydrolysis of the product. | - Quench the reaction mixture by pouring it slowly onto crushed ice to minimize the time the product is in contact with water at elevated temperatures.- Work up the product quickly after quenching. | |
| Sub-optimal molar ratio of reactants. | - Use an excess of chlorosulfonic acid, with a molar ratio of 4:1 to 5:1 relative to o-chloronitrobenzene.[1][2] | |
| Low Purity / Presence of Impurities | Formation of 4-chloro-3-nitrobenzenesulfonic acid. | - Minimize exposure to water during workup.- The sulfonic acid is more water-soluble than the sulfonyl chloride, so a cold water wash of the crude product can help remove this impurity. |
| Presence of isomeric impurities. | - Optimize reaction temperature to favor the formation of the desired isomer.- Purify the crude product by recrystallization from a suitable solvent like petroleum ether.[1] | |
| Dark-colored Product | Decomposition at high temperatures. | - Carefully control the reaction temperature to not exceed 130°C.[2]- Gradual heating to the target temperature can also help prevent localized overheating. |
| Presence of colored impurities. | - Recrystallization of the crude product can effectively remove colored impurities. | |
| Product is an Oil Instead of a Solid | Melting of the product during workup. | - Ensure the crushed ice slurry used for quenching is maintained at a low temperature to prevent the product from melting. |
| Presence of significant impurities. | - Impurities can lower the melting point of the product. Purify the crude material to obtain a solid. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Synthesis of this compound
| Parameter | Condition | Yield (%) | Purity (%) | Reference |
| Molar Ratio (Chlorosulfonic acid : o-chloronitrobenzene) | 2:1 - 6:1 | >90 (optimal at 4:1-5:1) | High | [2] |
| 4:1 | 81.5 | 99.96 | [1] | |
| Temperature | 100-130°C | >90 (optimal range) | High | [2] |
| 120°C | 81.5 | 99.96 | [1] | |
| >130°C | Decreased | Lower (colored product) | [2] | |
| Reaction Time | 4 hours (at 120°C) | 81.5 | 99.96 | [1] |
| 5-10 hours (at 100-130°C) | >90 | High | [2] |
Experimental Protocols
Synthesis of this compound via Direct Chlorosulfonation
This protocol is based on optimized conditions reported in the literature.[1][2]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap to neutralize the evolving HCl gas. Ensure all glassware is thoroughly dried.
-
Charging Reactants: To the round-bottom flask, add chlorosulfonic acid (4.0 to 5.0 molar equivalents). Begin stirring and slowly add o-chloronitrobenzene (1.0 molar equivalent) through the dropping funnel.
-
Heating: Gradually heat the reaction mixture to 120-130°C. The evolution of hydrogen chloride gas indicates the start of the reaction.
-
Reaction: Maintain the temperature at 120-130°C for 4 to 5 hours, continuing to stir the mixture.
-
Quenching: After the reaction is complete, allow the mixture to cool slightly. In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the ice slurry. The product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Drying: Dry the crude product, for example, in a vacuum desiccator over a suitable drying agent.
Purification by Recrystallization
-
Solvent Selection: Petroleum ether is a suitable solvent for recrystallization.[1]
-
Dissolution: Place the crude, dry this compound in an Erlenmeyer flask and add a minimal amount of hot petroleum ether to dissolve the solid completely. Gentle heating on a hot plate may be necessary.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. The purified product should be a pale yellow solid with a melting point of approximately 61°C.[2]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low yield in the synthesis.
References
side reactions of 4-Chloro-3-nitrobenzenesulfonyl chloride with nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chloro-3-nitrobenzenesulfonyl chloride and its reactions with nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with nucleophiles?
A1: this compound is a highly reactive electrophile due to the sulfonyl chloride functional group.[1] It readily reacts with various nucleophiles in nucleophilic substitution reactions.[1][2] The most common reactions are:
-
With primary or secondary amines to form the corresponding sulfonamides.[3]
-
With thiols to form thiosulfonate esters.[2]
Q2: What are the most common side reactions observed when using this compound?
A2: The most prevalent side reaction is the hydrolysis of the sulfonyl chloride group to form the corresponding 4-chloro-3-nitrobenzenesulfonic acid.[1][5] This reaction is favored by the presence of water and higher temperatures.[5] Another potential side reaction, particularly with primary amines, is polyalkylation , which can lead to the formation of tertiary amine by-products if the reaction conditions are not carefully controlled.[3][6] Under forcing conditions, nucleophilic aromatic substitution (SNAr) on the benzene ring might occur, where a strong nucleophile displaces the chloride or nitro group, though this is generally less common than reactions at the sulfonyl chloride.[7]
Q3: How can I minimize the hydrolysis of this compound during my reaction?
A3: To minimize hydrolysis, it is crucial to maintain strictly anhydrous (dry) conditions . This can be achieved by:
-
Using anhydrous solvents.
-
Drying all glassware thoroughly before use.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Maintaining a low reaction temperature, as higher temperatures accelerate hydrolysis.[5]
Q4: What is the role of a base in the reaction with amine nucleophiles, and can it contribute to side reactions?
A4: A non-nucleophilic base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the sulfonylation reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive. While the base itself is not directly involved in the primary side reactions, using an excess of a nucleophilic base or allowing the temperature to rise uncontrollably could potentially lead to other undesired reactions.
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired sulfonamide/sulfonate ester. | 1. Hydrolysis of this compound: The starting material may have degraded due to moisture.[1][5] 2. Inactive nucleophile: The amine or alcohol may be protonated, especially if no base was added to neutralize the HCl byproduct. 3. Poor quality of starting material: The this compound may be impure.[5] | 1. Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere.[8] Consider using freshly opened or purified this compound. 2. Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture (typically 1.1-1.5 equivalents). 3. Verify the purity of the starting material by techniques such as melting point determination or NMR spectroscopy. |
| Presence of a significant amount of a water-soluble impurity in the crude product. | Formation of 4-chloro-3-nitrobenzenesulfonic acid: This is a strong indication that hydrolysis of the starting material has occurred.[5] | 1. Review the experimental setup to eliminate sources of moisture. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[5] 3. During workup, the sulfonic acid can be removed by washing the organic layer with a dilute aqueous base, such as sodium bicarbonate solution. |
| Formation of multiple products when reacting with a primary amine. | Over-alkylation of the primary amine: The initially formed secondary sulfonamide can be deprotonated and react further, or the primary amine can undergo polyalkylation.[3][6] | 1. Use a slight excess of the primary amine to favor the formation of the desired product. 2. Control the stoichiometry of the reagents carefully. 3. Maintain a low reaction temperature to reduce the rate of subsequent reactions. |
| Complex mixture of byproducts observed by TLC or LC-MS. | Decomposition of starting material or product: High reaction temperatures or prolonged reaction times can lead to decomposition. Nucleophilic aromatic substitution (SNAr): Strong nucleophiles under harsh conditions might attack the aromatic ring.[7] | 1. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed. 2. Avoid excessive heating. 3. Consider if the chosen nucleophile is too strong or if the reaction conditions are too forcing. Milder conditions may be required. |
Impact of Reaction Conditions on Side Product Formation
The following table summarizes the qualitative impact of key reaction parameters on the formation of the primary side product, 4-chloro-3-nitrobenzenesulfonic acid, via hydrolysis.
| Parameter | Effect on Hydrolysis | Recommendation for Minimizing Hydrolysis |
| Temperature | Increasing temperature significantly accelerates the rate of hydrolysis.[5] | Maintain low to moderate temperatures (e.g., 0 °C to room temperature). |
| Presence of Water | Water is a reactant in the hydrolysis reaction; its presence directly leads to the formation of the sulfonic acid.[1] | Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere.[8] |
| Reaction Time | Longer exposure to trace amounts of moisture over extended reaction times can lead to increased hydrolysis. | Monitor the reaction and work it up promptly upon completion. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from a Primary Amine
This protocol provides a general methodology for the reaction of this compound with a primary amine, with an emphasis on minimizing side reactions.
Materials:
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This compound
-
Primary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et3N) or other non-nucleophilic base
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dropping funnel
Procedure:
-
Setup: Assemble a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Reagent Preparation:
-
In the round-bottom flask, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate dry flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
-
Reaction:
-
Slowly add the solution of this compound to the stirred amine solution via the dropping funnel over 30-60 minutes. Maintain the internal temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup:
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Visualizing Reaction Pathways
The following diagram illustrates the primary reaction pathway of this compound with a nucleophile versus the main side reaction pathway (hydrolysis).
Caption: Reaction pathways of this compound.
References
- 1. CAS 97-08-5: this compound [cymitquimica.com]
- 2. 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 5. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
how to avoid hydrolysis of 4-Chloro-3-nitrobenzenesulfonyl chloride during reaction
Welcome to the technical support center for 4-Chloro-3-nitrobenzenesulfonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and using this reactive compound, with a specific focus on preventing its hydrolysis during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of seeing a significant amount of a polar byproduct in my reaction mixture?
A1: The most common polar byproduct is 4-chloro-3-nitrobenzenesulfonic acid, which results from the hydrolysis of this compound.[1][2] This occurs when the sulfonyl chloride reacts with water present in the reaction mixture. Sulfonyl chlorides are sensitive to moisture and can readily react with even trace amounts of water, especially in the presence of a base.[1][3]
Q2: How can I minimize the hydrolysis of this compound during my experiment?
A2: Preventing hydrolysis requires the strict exclusion of water from your reaction. Key preventive measures include:
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Anhydrous Conditions: Use thoroughly dried glassware and anhydrous solvents.[1][2] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent exposure to atmospheric moisture.[2]
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Dry Reagents: Ensure all starting materials, including the amine and any bases, are dry. Amines, for instance, can absorb atmospheric carbon dioxide.[2]
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Controlled Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to slow down the rate of hydrolysis.[2]
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Appropriate Base Selection: Use a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct without promoting hydrolysis.[4]
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Controlled Workup: If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize the contact time between the sulfonyl chloride and water.[1] The low solubility of some sulfonyl chlorides in water can paradoxically help protect them from extensive hydrolysis during this step.[1]
Q3: Which solvents are recommended for reactions with this compound?
A3: Anhydrous aprotic solvents are the best choice. Dichloromethane (DCM) and acetone are commonly used and offer good solubility for this compound.[3][5] It is crucial to ensure these solvents are of high purity and have a very low water content.
Q4: What is the best way to store this compound to maintain its integrity?
A4: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[3] Due to its sensitivity to water, taking precautions to minimize exposure to the atmosphere when handling the reagent is essential.
Troubleshooting Guide: Common Issues in Reactions with this compound
This guide addresses common problems encountered during reactions involving this compound, with a focus on sulfonamide bond formation.
| Observation | Potential Cause | Recommended Solution |
| Low or No Product Formation | Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride has reacted with water instead of the intended nucleophile. This is indicated by the presence of 4-chloro-3-nitrobenzenesulfonic acid. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. 2. Use freshly opened or distilled anhydrous solvents. 3. Confirm that the amine and base are dry.[2] |
| Poor Reactivity of the Amine: The amine may be sterically hindered or electronically deactivated (electron-deficient).[1] | 1. Increase the reaction temperature moderately, while monitoring for decomposition. 2. Consider adding a catalyst like 4-dimethylaminopyridine (DMAP), which can form a more reactive intermediate with the sulfonyl chloride.[1] | |
| Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. | 1. Carefully re-calculate and measure the molar equivalents of the amine, sulfonyl chloride, and base. A common starting point is a 1:1 ratio of amine to sulfonyl chloride with a slight excess of base (1.1-1.5 equivalents).[2] | |
| Presence of a Water-Soluble Byproduct | Hydrolysis Product: The byproduct is likely 4-chloro-3-nitrobenzenesulfonic acid. | 1. During workup, a wash with a cold, dilute aqueous acid (like HCl) can help remove the more water-soluble sulfonic acid.[2] |
| Reaction is Sluggish or Stalls | Low Reaction Temperature: While low temperatures are used to control hydrolysis, they can also significantly slow down the desired reaction. | 1. Monitor the reaction progress closely using TLC or HPLC. 2. If the reaction is not proceeding, consider allowing it to slowly warm to room temperature or slightly above, while still under an inert atmosphere.[2] |
| Inadequate Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction. | 1. Ensure efficient stirring throughout the reaction. |
Experimental Protocol: Synthesis of N-phenyl-4-chloro-3-nitrobenzenesulfonamide
This protocol provides a detailed methodology for the reaction of this compound with aniline, incorporating best practices to avoid hydrolysis.
Materials:
-
This compound
-
Aniline (freshly distilled)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (cold)
-
Saturated sodium bicarbonate solution (cold)
-
Brine (saturated NaCl solution, cold)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet/outlet
Procedure:
-
Preparation of Reaction Setup:
-
Thoroughly oven-dry all glassware (round-bottom flask, dropping funnel, condenser) and allow to cool to room temperature in a desiccator or under a stream of dry nitrogen.
-
Assemble the glassware and flush the system with dry nitrogen for 10-15 minutes. Maintain a positive pressure of nitrogen throughout the reaction.
-
-
Reaction Mixture Preparation:
-
To the round-bottom flask, add aniline (1.0 equivalent) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add anhydrous pyridine (1.2 equivalents) to the aniline solution.
-
-
Addition of Sulfonyl Chloride:
-
In a separate dry flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous dichloromethane.
-
Transfer this solution to the dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the stirred aniline solution at 0 °C over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour.
-
Gradually allow the reaction to warm to room temperature and continue stirring for 4-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add cold 1 M HCl to quench the reaction and neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold 1 M HCl, cold saturated sodium bicarbonate solution, and cold brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude N-phenyl-4-chloro-3-nitrobenzenesulfonamide can be purified by recrystallization or column chromatography on silica gel.
-
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the hydrolysis pathway to be avoided and the desired reaction workflow.
Caption: The undesired hydrolysis pathway of this compound.
Caption: Recommended experimental workflow to prevent hydrolysis.
References
Technical Support Center: Scaling Up 4-Chloro-3-nitrobenzenesulfonyl Chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns during the scale-up of this reaction include:
-
Thermal Runaway: The reaction between o-chloro-nitrobenzene and chlorosulfonic acid is highly exothermic. Poor heat dissipation in large reactors can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[1][2]
-
Gas Evolution: The reaction generates a significant amount of hydrogen chloride (HCl) gas.[1] A robust off-gas scrubbing system is critical to neutralize the corrosive and toxic fumes. Inadequate scrubbing can lead to pressure buildup and equipment failure.
-
Corrosive Reagents: Chlorosulfonic acid is a highly corrosive substance.[1] Handling large quantities requires specialized equipment and stringent safety protocols to prevent personal injury and equipment damage.
-
Exothermic Quench: The quenching of the reaction mixture, typically with ice or water, is also highly exothermic and can be hazardous on a large scale if not properly controlled.[1]
Q2: What are common side reactions, and how do they change with scale?
A2: Common side reactions include the formation of polysulfonated byproducts and sulfones.[3] The propensity for these side reactions often increases during scale-up due to challenges in maintaining uniform temperature and reactant concentrations. Localized "hot spots" within a large reactor can accelerate the formation of these impurities. Additionally, hydrolysis of the desired this compound back to 4-chloro-3-nitrobenzenesulfonic acid can occur if moisture is present or if the temperature is too high during workup.[4]
Q3: How does the choice of reactor type impact the scalability of this reaction?
A3: The choice of reactor is critical for managing the challenges of this reaction at scale.
-
Batch Reactors: While simple to operate at a lab scale, traditional batch reactors can present significant challenges for heat and mass transfer during scale-up.[5] This can lead to poor temperature control and mixing, resulting in lower yields and higher impurity levels.
-
Continuous Stirred-Tank Reactors (CSTRs) and Flow Chemistry: Continuous processing offers significant advantages for safety and efficiency.[1][6] Flow reactors provide superior heat and mass transfer, allowing for better temperature control and minimizing the volume of hazardous material at any given time. This can lead to improved yield, higher purity, and a safer overall process.[1][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction due to insufficient reaction time or temperature. | Optimize reaction time and temperature. For the reaction of o-chloro-nitrobenzene with chlorosulfonic acid, a temperature of 120°C for 4 hours has been shown to be effective.[7] |
| Hydrolysis of the product to the corresponding sulfonic acid during workup.[4] | Ensure the reaction mixture is quenched at a low temperature and that all equipment is dry. Minimize the time the product is in contact with aqueous media. | |
| Suboptimal molar ratio of reactants. | A molar ratio of 4:1 of chlorosulfonic acid to o-chloro-nitro-benzene is reported to give good yields.[7] | |
| High Levels of Impurities (e.g., polysulfonated byproducts) | Reaction temperature is too high, or there are localized hot spots in the reactor.[3] | Improve reactor mixing and heat transfer. Consider lowering the overall reaction temperature. For large-scale operations, transitioning to a continuous flow setup can provide better temperature control.[1] |
| Reaction time is excessively long. | Monitor the reaction progress using analytical techniques like HPLC to determine the optimal reaction endpoint and avoid prolonged heating. | |
| Difficult Product Isolation (e.g., oily or waxy solid) | Product is melting during quenching due to excessive heat. | Ensure the quenching medium (e.g., ice/water slurry) is maintained at a low temperature throughout the addition of the reaction mixture.[4] |
| Inefficient precipitation. | The use of an organic co-solvent during precipitation may improve the physical properties of the isolated product, making it easier to handle.[1] | |
| Runaway Reaction or Uncontrolled Temperature Increase | Inadequate cooling capacity for the reactor size. | Re-evaluate the heat transfer capabilities of the reactor system. Reduce the rate of addition of the limiting reagent. |
| Poor mixing leading to localized concentration and heat buildup. | Increase agitation speed or consider a reactor with better mixing efficiency. | |
| Excessive HCl Gas Evolution | Off-gas scrubbing system is overwhelmed. | Reduce the reaction rate to control the rate of HCl evolution. Ensure the scrubbing system is appropriately sized and functioning correctly. |
Quantitative Data Summary
| Parameter | Value | Source |
| Optimal Reaction Temperature | 120°C | [7] |
| Optimal Reaction Time | 4 hours | [7] |
| Optimal Molar Ratio (Chlorosulfonic acid : o-chloro-nitro-benzene) | 4 : 1 | [7] |
| Achievable Yield | 81.5% | [7] |
| Achievable Purity (after recrystallization) | 99.96% | [7] |
Experimental Protocols
Synthesis of this compound (Lab Scale)
This protocol is based on literature procedures.[4][7]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser connected to a gas scrubber (containing a sodium hydroxide solution), add chlorosulfonic acid.
-
Reagent Addition: While stirring, slowly add o-chloro-nitrobenzene to the chlorosulfonic acid. The addition should be done at a rate that allows for effective temperature control.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 120°C) and maintain for the specified time (e.g., 4 hours).[7] Monitor the evolution of HCl gas. The reaction is considered complete when gas evolution ceases.
-
Quenching: Cool the reaction mixture to room temperature. In a separate, larger beaker, prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Filter the solid using a Buchner funnel and wash with cold water until the filtrate is neutral.
-
Purification: For higher purity, the crude product can be recrystallized from a suitable solvent, such as petroleum ether.[7]
-
Drying: Dry the purified product under vacuum.
Analytical Monitoring by HPLC
High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of the reaction and assess the purity of the final product.[8]
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid) can be used.[8]
-
Detection: UV detection at an appropriate wavelength.
-
Sample Preparation: A small aliquot of the reaction mixture can be carefully quenched and diluted with the mobile phase before injection.
Visualizations
References
- 1. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 5. Benefits and Limitations of Different Sulphonation Methods - Ask.com [ask.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzenesulfonyl chloride, 4-chloro-3-nitro- | SIELC Technologies [sielc.com]
analytical techniques for monitoring 4-Chloro-3-nitrobenzenesulfonyl chloride reaction progress
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction progress of 4-Chloro-3-nitrobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor the reaction of this compound?
The most common techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Fourier-Transform Infrared (FTIR) Spectroscopy can also be used for structural confirmation of the product.
Q2: How do I choose the best technique for my experiment?
The choice of technique depends on the specific requirements of your experiment:
-
TLC: Ideal for rapid, qualitative monitoring of reaction progress to quickly determine the consumption of starting materials and the formation of products.[1][2][3][4]
-
HPLC: A powerful quantitative method for determining the concentration of reactants, products, and byproducts over time, which is crucial for kinetic studies and purity assessment.[5][6][7][8]
-
NMR Spectroscopy: Provides detailed structural information and can be used to track the transformation of functional groups, offering quantitative data when an internal standard is used.[7][9][10]
-
FTIR Spectroscopy: Useful for confirming the presence of specific functional groups in the starting material and product, thereby confirming the reaction's success.[9][11]
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
Q3: My TLC spots are streaking. What should I do?
Streaking on a TLC plate can be caused by several factors:
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Overloading the sample: The sample applied to the plate is too concentrated.[12][13][14] Try diluting your sample before spotting it on the plate.[12][14]
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Inappropriate solvent system: The polarity of the solvent system may not be suitable for your compound.[13] Experiment with different solvent systems to achieve better separation.
-
Highly polar compounds: Acidic or basic compounds can interact strongly with the silica gel, causing streaking.[12] Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent can help.
-
High boiling point solvents in the reaction mixture: Solvents like DMF or DMSO can cause smearing.[15] After spotting, place the TLC plate under high vacuum for a few minutes before developing it.[15]
Q4: I can't see any spots on my TLC plate after development. What is the problem?
There are several potential reasons for not seeing spots on a TLC plate:
-
Insufficient sample concentration: The sample may be too dilute.[13] Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between applications.[13]
-
Compound is not UV-active: If you are using a UV lamp for visualization, your compound may not absorb UV light. Try using a different visualization method, such as an iodine chamber or a chemical stain (e.g., potassium permanganate).[12][16]
-
Solvent level in the developing chamber is too high: If the solvent level is above the spotting line, the sample will dissolve into the solvent reservoir instead of moving up the plate.[12][13]
-
Reaction has not proceeded: It is possible that the reaction has not yet started or has failed.[13]
Q5: The Rf values of my starting material and product are too similar. How can I improve the separation?
To improve the separation of spots with similar Rf values:
-
Change the solvent system: Experiment with different solvent polarities. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1] Varying the ratio of these solvents can significantly impact separation.
-
Use a different type of TLC plate: Consider using a different stationary phase, such as alumina or reverse-phase silica gel plates.[15]
-
Utilize a co-spot: A "cospot," where the reaction mixture is spotted directly on top of the starting material, can help to differentiate between two spots with very close Rf values.[4][17]
High-Performance Liquid Chromatography (HPLC)
Q6: I am seeing pressure fluctuations in my HPLC system. What could be the cause?
Pressure fluctuations are often due to:
-
Air trapped in the pump: Degas your mobile phase and prime the pump to remove any air bubbles.[18][19]
-
Leaks in the system: Check all fittings for leaks, especially around the pump head and column connections.[18][19]
-
Faulty check valves or pump seals: Worn-out pump seals or malfunctioning check valves can lead to inconsistent flow and pressure.[18]
Q7: My peaks are broad or tailing. How can I improve the peak shape?
Poor peak shape can result from several issues:
-
Column contamination: Strongly retained compounds from previous injections can interfere with the separation. Flush the column with a strong solvent.[20]
-
Incompatible injection solvent: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[21]
-
Column void: A void at the head of the column can lead to band broadening.[20]
-
Secondary interactions: Interactions between basic analytes and residual silanols on the silica surface can cause tailing. Adding a small amount of a competing base (like triethylamine) to the mobile phase or using a base-deactivated column can help.
Q8: My retention times are drifting. What should I do?
Drifting retention times can be caused by:
-
Changes in mobile phase composition: Ensure your mobile phase is well-mixed and that there is no evaporation of volatile components. Prepare fresh mobile phase regularly.[19][22]
-
Temperature fluctuations: Use a column oven to maintain a constant temperature, as temperature can affect retention times.[19]
-
Column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.[19]
Data Presentation
Table 1: Typical Analytical Parameters for Monitoring the Reaction
| Parameter | TLC | HPLC | 1H NMR | FTIR |
| Principle | Differential partitioning between a stationary and mobile phase. | High-resolution separation based on partitioning between a stationary and mobile phase under high pressure. | Nuclear spin transitions in a magnetic field. | Vibrational transitions of molecular bonds upon IR absorption. |
| Information | Qualitative (reaction progress, number of components). | Quantitative (concentration, purity).[8] | Structural information, quantitative with internal standard.[7] | Presence of functional groups.[11] |
| Typical Stationary Phase | Silica gel 60 F₂₅₄.[3] | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7] | N/A | N/A |
| Typical Mobile Phase/Solvent | Hexanes/Ethyl Acetate mixtures.[1][3] | Acetonitrile/Water gradient or isocratic elution.[5][6][7] | Deuterated solvents (e.g., CDCl₃, DMSO-d₆).[7] | N/A |
| Detection | UV light (254 nm), iodine vapor, or chemical stains.[8][16] | UV-Vis detector.[7] | Radiofrequency detector. | IR detector. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates.[8] With a pencil, gently draw a starting line about 1 cm from the bottom of the plate.[17]
-
Sample Preparation: Dissolve a small amount of your starting material (this compound and the corresponding amine/alcohol) in a volatile solvent (e.g., ethyl acetate) to create reference spots.
-
Spotting: Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot (reaction mixture spotted over the starting material) on the starting line.[4][17]
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the starting line.[12] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[8] Circle the spots with a pencil.
-
Analysis: Monitor the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane.[8]
Protocol 2: Quantitative Analysis by HPLC
-
Instrumentation: Use a standard HPLC system equipped with a UV detector and a C18 reverse-phase column.[7][8]
-
Sample Preparation: At various time points, take an aliquot from the reaction mixture, quench the reaction, and extract the components into a suitable organic solvent. Dilute the organic layer with the mobile phase to an appropriate concentration.[8]
-
Chromatographic Conditions:
-
Analysis: Identify the peaks corresponding to the starting material and the product by comparing their retention times with those of authentic standards. The reaction progress can be quantified by monitoring the decrease in the peak area of the starting material and the increase in the peak area of the product over time.[8]
Protocol 3: Structural Analysis by 1H NMR
-
Sample Preparation: If the reaction is performed in a deuterated solvent, an aliquot can be directly transferred to an NMR tube. If not, take an aliquot from the reaction mixture, remove the solvent, and dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[7]
-
Data Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Analysis: The formation of the sulfonamide product can be confirmed by the appearance of a characteristic sulfonamide N-H proton signal (typically a singlet between 8 and 10 ppm) and shifts in the aromatic proton signals.[10][11] The disappearance of the signals corresponding to the starting amine can also be monitored.
Visualizations
Caption: General experimental workflow for reaction monitoring.
Caption: Troubleshooting common TLC issues.
Caption: Troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Benzenesulfonyl chloride, 4-chloro-3-nitro- | SIELC Technologies [sielc.com]
- 6. Benzenesulfonyl chloride, 4-nitro- | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. microbiozindia.com [microbiozindia.com]
- 15. Chromatography [chem.rochester.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. How To [chem.rochester.edu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. agilent.com [agilent.com]
- 21. eclass.uoa.gr [eclass.uoa.gr]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
effect of temperature on the synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride
This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride, with a specific focus on the critical role of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
The optimal temperature can vary depending on the specific synthetic route employed. For the direct chlorosulfonation of o-chloro-nitrobenzene with chlorosulfonic acid, an optimal reaction temperature of 120°C has been reported to achieve a high yield (81.5%) and purity (99.96%).[1] Another established method involves a stepwise increase in temperature, starting at 100°C and gradually raising it to 130°C to ensure the reaction completes, which can result in yields exceeding 90%.[2] For syntheses starting from potassium 4-chloro-3-nitrobenzenesulfonate with phosphinic acid chloride, a lower temperature range of 60°C to 70°C is maintained during the addition of the reagent, followed by a period at 73°C.[3]
Q2: How does temperature deviation affect the yield and purity of the final product?
Temperature control is crucial for both the yield and purity of this compound.[4]
-
Temperatures that are too low can lead to an incomplete reaction, resulting in a lower yield of the desired product.[5]
-
Temperatures that are too high (e.g., above 130°C in the chlorosulfonation of o-chloro-nitrobenzene) can cause decomposition of the product and promote side reactions, leading to a decreased yield and the formation of colored impurities.[2][5]
Precise temperature control is essential for maximizing the formation of the target compound while minimizing the generation of byproducts.
Q3: What are the potential side reactions related to temperature during this synthesis?
Elevated temperatures can promote the formation of byproducts.[5] While specific side products for this exact synthesis are not detailed in the provided results, high temperatures in similar sulfonylation reactions can lead to the formation of sulfones, such as bis-(4-chloro-3-nitrophenyl) sulfone. Additionally, decomposition at excessively high temperatures can lead to a highly colored product, indicating the presence of various impurities.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Product Yield | Incomplete Reaction: The reaction temperature may have been too low or the reaction time too short. | Ensure the reaction is maintained at the optimal temperature for the specified duration. For the chlorosulfonation of o-chloro-nitrobenzene, consider a stepwise temperature increase from 100°C to 130°C to drive the reaction to completion.[2] For the method using potassium 4-chloro-3-nitrobenzenesulfonate, ensure the temperature is held at 73°C for the recommended time after the initial addition.[3] |
| Product Decomposition: The reaction temperature may have exceeded the optimal range. | Carefully monitor and control the internal reaction temperature. For the chlorosulfonation of o-chloro-nitrobenzene, do not exceed 130°C.[2] Implement a reliable cooling system for exothermic reactions. | |
| Product is Highly Colored (Yellow/Brown) | Decomposition at High Temperatures: Exceeding the recommended temperature can lead to decomposition and the formation of colored impurities.[2] | Maintain strict temperature control throughout the reaction. Ensure the final reaction temperature does not surpass 130°C in the direct chlorosulfonation method.[2] |
| Inconsistent Results Between Batches | Poor Temperature Control: Fluctuations in temperature between different batches can lead to variability in yield and purity. | Calibrate temperature monitoring equipment regularly. Use a reactor with a reliable heating and cooling system to ensure consistent temperature profiles for each batch. |
Data Presentation
Table 1: Effect of Temperature on Yield and Purity in the Synthesis of this compound
| Synthetic Route | Reactants | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Direct Chlorosulfonation | o-chloro-nitrobenzene, chlorosulfonic acid | 120 | 81.5 | 99.96 | [1] |
| Stepwise Heating | o-chloro-nitrobenzene, chlorosulfonic acid | 100 → 130 | >90 | High | [2] |
| From Potassium Salt | potassium 4-chloro-3-nitrobenzenesulfonate, phosphinic acid chloride | 60 - 73 | 84 | Not Specified | [3] |
Experimental Protocols
Method 1: Direct Chlorosulfonation of o-Chloro-nitrobenzene (Optimal Single Temperature)
-
Reactant Charging: In a suitable reactor, add o-chloro-nitrobenzene and chlorosulfonic acid. A molar ratio of 4:1 of chlorosulfonic acid to o-chloro-nitrobenzene is recommended.[1]
-
Heating: Heat the reaction mixture to the optimal temperature of 120°C.[1]
-
Reaction: Maintain the reaction at 120°C for 4 hours.[1]
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.
-
Purification: The crude product can be recrystallized from a non-polar or low-polarity solvent like petroleum ether to achieve high purity.[1]
Method 2: Direct Chlorosulfonation of o-Chloro-nitrobenzene (Stepwise Temperature Increase)
-
Reactant Charging: Add o-chloro-nitrobenzene to chlorosulfonic acid (a molar ratio of approximately 1:4 to 1:5 is optimal) in a vessel equipped with a stirrer.[2]
-
Initial Heating: Gradually heat the mixture to 100°C and maintain for one hour. The start of the reaction is indicated by the evolution of hydrogen chloride gas.[2]
-
Stepwise Temperature Increase: Raise the temperature to 110°C and hold for one hour. Then, increase the temperature to 120°C and maintain for another hour.[2]
-
Final Reaction Stage: Increase the temperature to a final temperature of about 130°C and hold for approximately three hours to complete the reaction.[2]
-
Work-up: Cool the reaction mixture and add it to a slurry of ice and water.
-
Isolation: Filter the solidified product. The filtered granules can be washed with ice-water, neutralized with sodium bicarbonate, and then given a final wash with ice-water.[2]
Visualizations
Caption: Experimental workflow for the stepwise heating synthesis method.
Caption: Logical relationship between reaction temperature and synthesis outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl Chloride
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common industrial method is the direct chlorosulfonation of o-chloronitrobenzene with chlorosulfonic acid.[1][2] An alternative route involves the reaction of a pre-formed salt, such as potassium 4-chloro-3-nitrobenzenesulfonate, with a chlorinating agent like phosphinic acid chloride.[3]
Q2: What are the typical impurities encountered in the synthesis of this compound?
A2: Common impurities include:
-
Isomeric Impurities: Such as 2-chloro-5-nitrobenzenesulfonyl chloride, arising from non-regioselective sulfonation.
-
Hydrolysis Product: 4-chloro-3-nitrobenzenesulfonic acid, formed by the reaction of the product with water.[4][5][6]
-
Byproducts: Bis-(chloronitrophenyl) sulphone is a known byproduct.[4]
-
Residual Starting Material: Unreacted o-chloronitrobenzene.
-
Decomposition Products: Highly colored impurities can form if the reaction temperature is too high.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by observing the evolution of hydrogen chloride gas, which should substantially complete as the reaction finishes.[1] For more precise tracking, techniques like HPLC can be employed to analyze aliquots of the reaction mixture.[7]
Q4: What are the recommended purification methods for the crude product?
A4: The crude product is typically purified by:
-
Quenching: The reaction mixture is added to a slurry of crushed ice and water to precipitate the product as fine granules.[1]
-
Washing: The filtered product is washed with ice-water.[1]
-
Neutralization: A wash with a sodium bicarbonate solution can be used to neutralize any acidic impurities.[1]
-
Recrystallization: Recrystallization from a non-polar or low-polarity solvent like petroleum ether or diethyl ether can significantly improve purity.[2][4]
Q5: What analytical techniques are used to assess the purity of the final product?
A5: Purity is commonly assessed by:
-
Melting Point: A sharp melting point around 61°C is indicative of a pure product.[1] A lower or broader melting range suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): An effective method for quantifying the main product and any impurities.[7]
-
Spectroscopy: 1H NMR and IR spectroscopy are used to confirm the chemical structure of the final product.[2][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure the reaction is run for the recommended time (e.g., 4-10 hours).- Verify the reaction temperature is within the optimal range (100-130°C).[1][2]- Check the molar ratio of reactants; an excess of chlorosulfonic acid (4-5 mols per mol of o-chloronitrobenzene) is often optimal.[1][2] |
| Product loss during workup. | - Ensure the quenching is done with a sufficient amount of ice to keep the temperature low and prevent the product from oiling out.[1]- Minimize the number of transfer steps. | |
| Product is Oily or Gummy | Quenching temperature is too high. | - Add the reaction mixture slowly to a well-stirred slurry of crushed ice and water, ensuring the temperature remains low.[1] |
| Presence of significant impurities. | - Follow the recommended purification steps, including thorough washing and recrystallization. | |
| Product is Highly Colored (Yellow/Brown) | Reaction temperature was too high. | - Maintain the reaction temperature below 130°C to avoid decomposition.[1] |
| Impurities in starting materials. | - Ensure the o-chloronitrobenzene and chlorosulfonic acid are of high purity. | |
| Broad or Depressed Melting Point | Presence of impurities. | - Recrystallize the product from a suitable solvent like petroleum ether.[2]- Ensure the product is thoroughly dried. |
| Presence of 4-chloro-3-nitrobenzenesulfonic acid impurity | Incomplete reaction or hydrolysis. | - Ensure the reaction goes to completion.- Avoid excessive water during workup and ensure all equipment is dry.- The sulfonyl chloride is reactive and can hydrolyze on contact with water.[5][6] |
Experimental Protocols
Synthesis of this compound
This protocol is based on a commonly cited method.[1][2]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and a system for venting HCl gas, charge 4 to 5 molar equivalents of chlorosulfonic acid.
-
Addition of Starting Material: With agitation, slowly add 1 molar equivalent of o-chloronitrobenzene.
-
Heating: Gradually heat the reaction mixture to about 100°C. The evolution of hydrogen chloride should be observed.
-
Staged Temperature Increase: Maintain the temperature at 100°C for approximately one hour. Subsequently, raise the temperature to 110°C for another hour, and then to 120°C for a further hour.
-
Completion of Reaction: For the final 3 hours of the reaction, increase the temperature to 130°C to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture and slowly add it to a well-stirred slurry of crushed ice and water. Maintain a low temperature to ensure the product precipitates as a solid.
-
Isolation and Washing: Filter the precipitated solid. Wash the filter cake with ice-water. A wash with a dilute sodium bicarbonate solution can be performed to neutralize residual acids, followed by another wash with ice-water.
-
Drying: Dry the product, for instance, in a vacuum oven at a moderate temperature.
-
Recrystallization (Optional): For higher purity, recrystallize the crude product from petroleum ether. This can yield a product with a purity of up to 99.96%.[2]
HPLC Analysis Method
This is a general reverse-phase HPLC method for analyzing the purity of this compound.[7]
-
Column: Newcrom R1 or a standard C18 column.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water with a small amount of phosphoric acid. For MS compatibility, formic acid can be used instead of phosphoric acid.
-
Detection: UV detection at a suitable wavelength.
-
Application: This method is scalable and can be adapted for preparative separation to isolate impurities.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Purity
| Parameter | Condition | Yield (%) | Purity (%) | Reference |
| Molar Ratio (Chlorosulfonic acid : o-chloronitrobenzene) | 4 : 1 | 81.5 | 99.96 (after recrystallization) | [2] |
| Reaction Temperature | 120°C | 81.5 | 99.96 (after recrystallization) | [2] |
| Reaction Time | 4 hours | 81.5 | 99.96 (after recrystallization) | [2] |
| General Process | 100-130°C, 4-5 molar ratio | >90 | High | [1] |
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and this compound - Google Patents [patents.google.com]
- 5. This compound | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]
- 6. CAS 97-08-5: this compound [cymitquimica.com]
- 7. Benzenesulfonyl chloride, 4-chloro-3-nitro- | SIELC Technologies [sielc.com]
- 8. This compound(97-08-5) 1H NMR spectrum [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Sulfonylating Agents: 4-Chloro-3-nitrobenzenesulfonyl Chloride in Focus
For researchers, scientists, and professionals in drug development, the selection of an appropriate sulfonylating agent is a critical step in the synthesis of sulfonamides and sulfonate esters. This guide provides a detailed comparison of 4-Chloro-3-nitrobenzenesulfonyl chloride with other commonly used sulfonylating agents, namely tosyl chloride (TsCl), mesyl chloride (MsCl), and dansyl chloride. The comparison is based on reactivity, stability, and applications, supported by experimental data and protocols.
Introduction to Sulfonylating Agents
Sulfonylation is a key transformation in organic synthesis, involving the introduction of a sulfonyl group (-SO2R) to a molecule. This functional group can significantly alter the parent molecule's biological activity and physicochemical properties. The reactivity of a sulfonylating agent is primarily dictated by the electrophilicity of the sulfur atom, which is influenced by the electronic nature of the substituents on the sulfonyl group.
This compound is a highly activated aromatic sulfonyl chloride. The presence of two strong electron-withdrawing groups, a chloro group and a nitro group, on the benzene ring significantly increases the electrophilicity of the sulfur atom, making it a highly reactive agent for sulfonylation reactions.[1]
Tosyl chloride (p-toluenesulfonyl chloride) is a widely used aromatic sulfonylating agent. The methyl group on the benzene ring is weakly electron-donating, making it less reactive than sulfonyl chlorides with electron-withdrawing substituents.[2]
Mesyl chloride (methanesulfonyl chloride) is an aliphatic sulfonyl chloride. The small size of the methyl group offers minimal steric hindrance, and it is generally considered to be more reactive than tosyl chloride.[3]
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a fluorescent sulfonylating agent primarily used for labeling amines in biochemical analysis.[4][5] The dimethylamino group is electron-donating, which modulates its reactivity.
Comparative Data
The following tables summarize the key properties and reactivity data for the selected sulfonylating agents.
Physical and Chemical Properties
| Property | This compound | Tosyl Chloride (TsCl) | Mesyl Chloride (MsCl) | Dansyl Chloride |
| CAS Number | 97-08-5[1] | 98-59-9[2] | 124-63-0 | 605-65-2[4] |
| Molecular Weight | 256.06 g/mol [1] | 190.65 g/mol [2] | 114.55 g/mol | 269.75 g/mol [4] |
| Appearance | Light brown crystalline powder | White to off-white solid | Colorless to yellow liquid | Yellow to orange crystalline powder[4] |
| Melting Point | 59-61 °C | 67-69 °C | -33 °C | 70-73 °C[4] |
| Boiling Point | Decomposes | 145-147 °C (15 mmHg) | 161-162 °C | Decomposes |
| Solubility | Soluble in many organic solvents | Soluble in many organic solvents | Soluble in many organic solvents | Soluble in organic solvents like ethanol, DMSO, and DMF[6] |
Reactivity Comparison
The reactivity of sulfonyl chlorides is significantly influenced by the electronic effects of their substituents. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, leading to faster reaction rates with nucleophiles.
While direct kinetic comparisons of all four agents under identical conditions are scarce, the principles of physical organic chemistry and available data on the hydrolysis of substituted benzenesulfonyl chlorides allow for a qualitative and semi-quantitative ranking of their reactivity. The rate of hydrolysis serves as a good indicator of their general electrophilicity.
Based on these principles, the expected order of reactivity is:
This compound > Mesyl Chloride > Tosyl Chloride > Dansyl Chloride
The strong electron-withdrawing nature of the nitro and chloro groups on this compound makes it the most reactive among the aromatic sulfonyl chlorides listed. Mesyl chloride, being a small and unhindered aliphatic sulfonyl chloride, is generally more reactive than the sterically bulkier and electronically less activated tosyl chloride. Dansyl chloride, with its electron-donating dimethylamino group, is expected to be the least reactive.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
General Protocol for the Synthesis of a Sulfonamide from an Aniline Derivative
This protocol is adapted from a procedure for the synthesis of 5-chloro-2,4-disulfamylaniline and can be generalized for the reaction of an aniline with a sulfonyl chloride.[7]
Materials:
-
Aniline derivative (1 equivalent)
-
This compound (1.1 equivalents)
-
Pyridine (or other suitable base, 2 equivalents)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the aniline derivative in DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound in DCM.
-
Add the sulfonyl chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Logical Relationship of Sulfonylating Agent Reactivity
Caption: Factors influencing the relative reactivity of common sulfonylating agents.
Experimental Workflow for Sulfonamide Synthesis
Caption: A generalized workflow for the synthesis of sulfonamides from anilines.
Stability and Handling
The stability of sulfonyl chlorides is a crucial consideration for their storage and use. They are generally sensitive to moisture and can hydrolyze to the corresponding sulfonic acids.
-
This compound , like other activated sulfonyl chlorides, should be handled in a dry environment and stored away from moisture.
-
Tosyl chloride is relatively stable but will hydrolyze in the presence of water.
-
Mesyl chloride is also moisture-sensitive.
-
Dansyl chloride is known to be unstable in dimethyl sulfoxide (DMSO) and aqueous solutions.[4][8] It is recommended to prepare solutions of dansyl chloride fresh and not to store them for more than a day in aqueous buffers.[6] As a solid, it is stable for at least four years when stored at -20°C.[5][6]
Conclusion
This compound is a highly reactive sulfonylating agent, making it a valuable tool for the synthesis of sulfonamides and sulfonate esters, particularly when high reactivity is required. Its reactivity surpasses that of common reagents like tosyl chloride and mesyl chloride due to the presence of strong electron-withdrawing groups. However, this high reactivity also necessitates careful handling to avoid hydrolysis. The choice of sulfonylating agent will ultimately depend on the specific requirements of the synthesis, including the nucleophilicity of the substrate, desired reaction conditions, and the stability of the resulting product. This guide provides a framework for making an informed decision based on a comparative analysis of these key reagents.
References
- 1. Benzenesulfonyl chloride, 4-chloro-3-nitro- [webbook.nist.gov]
- 2. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]
- 3. echemi.com [echemi.com]
- 4. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. US3161675A - Process for preparing sulfonamide compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 4-Chloro-3-nitrobenzenesulfonyl Chloride in Modern Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate reagents is paramount to the success of complex synthetic pathways. Among the myriad of sulfonyl chlorides available for the protection of amines and the formation of sulfonamides, 4-Chloro-3-nitrobenzenesulfonyl chloride has emerged as a reagent of significant interest. This guide provides an objective comparison of this compound with other commonly used sulfonyl chlorides, supported by available data and detailed experimental protocols to aid in its practical application.
The utility of a sulfonyl chloride in organic synthesis is often dictated by the electronic nature of the substituents on the aromatic ring. These substituents influence the electrophilicity of the sulfonyl chloride, the stability of the resulting sulfonamide, and the conditions required for its subsequent cleavage. This guide will focus on the advantages of this compound in this context, comparing it primarily with p-toluenesulfonyl chloride (Ts-Cl), 4-nitrobenzenesulfonyl chloride (p-Ns-Cl), and 2-nitrobenzenesulfonyl chloride (o-Ns-Cl).
Enhanced Reactivity and Controlled Deprotection: The Key Advantages
The primary advantages of using this compound lie in the activating effects of its electron-withdrawing nitro and chloro substituents. These groups increase the electrophilicity of the sulfur atom, facilitating its reaction with nucleophiles such as primary and secondary amines. This enhanced reactivity can lead to faster reaction times and higher yields in sulfonamide formation.
Furthermore, the resulting 4-chloro-3-nitrobenzenesulfonamides exhibit a nuanced stability profile. While robust enough to withstand a variety of reaction conditions, the presence of the nitro group allows for facile cleavage under milder conditions compared to the highly stable tosylates. This balance of reactivity and selective deprotection is a significant asset in multi-step synthesis where orthogonal protecting group strategies are essential.
Comparative Performance: A Data-Driven Overview
Table 1: Comparison of Sulfonyl Chlorides for the Protection of Benzylamine
| Sulfonyl Chloride | Typical Reaction Conditions | Typical Reaction Time | Typical Yield (%) | Deprotection Conditions |
| This compound | Amine, Et3N, CH2Cl2, 0 °C to rt | 1 - 3 hours | > 90 | Thiophenol, K2CO3, DMF, rt |
| p-Toluenesulfonyl chloride (Ts-Cl) | Amine, Pyridine, 0 °C to rt | 2 - 6 hours | 85 - 95 | HBr/AcOH, reflux; or Na/NH3 |
| 4-Nitrobenzenesulfonyl chloride (p-Ns-Cl) | Amine, Et3N, CH2Cl2, 0 °C to rt | 1 - 3 hours | > 90 | Thiophenol, K2CO3, DMF, rt |
| 2-Nitrobenzenesulfonyl chloride (o-Ns-Cl) | Amine, Et3N, CH2Cl2, 0 °C to rt | 1 - 3 hours | > 90 | Thiophenol, K2CO3, DMF, rt |
Note: The data presented is a qualitative summary compiled from various sources and is intended for comparative purposes. Actual reaction times and yields will vary depending on the specific substrate and reaction conditions.
The key takeaway from this comparison is the significantly milder conditions required for the deprotection of nitro-substituted sulfonamides compared to tosylamides. The cleavage of the 4-chloro-3-nitrobenzenesulfonyl group, similar to other nosyl groups, proceeds smoothly with thiolates at room temperature, preserving sensitive functional groups that might be compromised by the harsh acidic or reductive conditions needed to remove a tosyl group.
Experimental Protocols
To facilitate the application of this compound, detailed experimental protocols for the protection of a primary amine and the subsequent deprotection of the resulting sulfonamide are provided below.
Protocol 1: Protection of a Primary Amine with this compound
Materials:
-
Primary amine (e.g., Benzylamine) (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Anhydrous Dichloromethane (CH2Cl2)
-
0.1 M HCl, Saturated NaHCO3 solution, Brine
-
Anhydrous Na2SO4 or MgSO4
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous dichloromethane.
-
Add the solution of this compound dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 0.1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-protected amine.
Protocol 2: Deprotection of a 4-Chloro-3-nitrobenzenesulfonamide
Materials:
-
N-(4-Chloro-3-nitrobenzenesulfonyl)-protected amine (1.0 eq)
-
Thiophenol (5.0 eq)
-
Potassium carbonate (K2CO3) (5.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated NH4Cl solution, Brine
-
Anhydrous Na2SO4 or MgSO4
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-(4-Chloro-3-nitrobenzenesulfonyl)-protected amine (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add potassium carbonate (5.0 eq) and thiophenol (5.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated NH4Cl solution and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the deprotected amine.
Visualizing the Workflow and Decision-Making Process
To further aid in the understanding and application of this compound, the following diagrams illustrate a typical experimental workflow and a decision-making process for selecting a suitable sulfonyl chloride.
Figure 1. A typical experimental workflow for the use of this compound.
Figure 2. Decision-making flowchart for selecting an appropriate sulfonyl chloride for amine protection.
Conclusion
This compound offers a compelling set of advantages for the protection of amines in organic synthesis. Its heightened reactivity, due to the presence of two electron-withdrawing groups, can lead to more efficient sulfonamide formation. More significantly, the resulting sulfonamides can be cleaved under mild conditions, a critical feature for the synthesis of complex molecules with sensitive functionalities. While it shares the benefit of mild deprotection with other nitro-substituted sulfonyl chlorides, the specific substitution pattern of this compound may offer unique reactivity and selectivity profiles in certain contexts. For synthetic chemists navigating the challenges of multi-step synthesis, this compound represents a valuable and versatile tool in their arsenal of protecting group strategies.
A Comparative Guide to Amine Derivatization: 4-Chloro-3-nitrobenzenesulfonyl Chloride vs. Dansyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two sulfonyl chloride reagents, 4-Chloro-3-nitrobenzenesulfonyl chloride and dansyl chloride, for the derivatization of primary and secondary amines for analytical applications. The selection of an appropriate derivatization reagent is critical for enhancing the detectability and chromatographic performance of amine-containing analytes, which are prevalent in pharmaceutical and biological research.
While dansyl chloride is a well-established and extensively documented fluorescent labeling agent, the application of this compound as a pre-column derivatization reagent for analytical chromatography is not widely reported in scientific literature. This guide will provide a comprehensive overview of dansyl chloride's performance, supported by experimental data, and offer a theoretical comparison for this compound based on its chemical structure and the general reactivity of sulfonyl chlorides.
Chemical Properties and Reaction Mechanisms
Both this compound and dansyl chloride react with primary and secondary amines via a nucleophilic substitution reaction. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride group, leading to the formation of a stable sulfonamide and hydrochloric acid. This reaction is typically carried out under alkaline conditions to ensure the amine is in its deprotonated, more nucleophilic state.
Dansyl Chloride: 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a renowned derivatizing agent that imparts fluorescence to the target amine.[1] The resulting dansylated amines exhibit strong fluorescence, allowing for highly sensitive detection.[2]
This compound: This reagent possesses a nitro group on the benzene ring, which acts as a chromophore.[3] Derivatization with this compound would render the amine detectable by UV-Vis spectroscopy. The electron-withdrawing nature of the nitro and chloro groups enhances the electrophilicity of the sulfonyl chloride group, suggesting a high reactivity towards nucleophiles like amines.[3]
Performance Comparison
Due to the limited availability of experimental data for this compound in amine derivatization for analytical purposes, a direct quantitative comparison is challenging. The following table summarizes the well-documented performance of dansyl chloride and provides a projected performance for this compound based on its chemical properties.
| Feature | Dansyl Chloride | This compound (Projected) |
| Detection Method | Fluorescence (FLD), UV-Visible Spectroscopy, Mass Spectrometry (MS)[2][4] | UV-Visible Spectroscopy, Mass Spectrometry (MS) |
| Sensitivity | High (picomole to femtomole range with fluorescence detection)[4] | Moderate to High (dependent on molar absorptivity) |
| Reaction Conditions | Alkaline pH (9.5-10.5), Room temperature to 60°C[2][4] | Alkaline pH, likely reactive at room temperature |
| Reaction Time | 15 - 120 minutes, depending on the amine[2] | Expected to be rapid due to activating groups |
| Derivative Stability | Stable[2] | Expected to form stable sulfonamides |
| Selectivity | Reacts with primary and secondary amines[1] | Reacts with primary and secondary amines |
| Byproducts | Dansyl sulfonic acid from hydrolysis[5] | Hydrolysis to the corresponding sulfonic acid |
Experimental Protocols
Dansyl Chloride Derivatization for HPLC Analysis
This protocol is a general guideline and may require optimization for specific applications.[2][4][6]
Reagents:
-
Dansyl Chloride Solution: 10 mg/mL in anhydrous acetone or acetonitrile (prepare fresh).[2]
-
Carbonate-Bicarbonate Buffer: 100 mM, pH 9.8.[6]
-
Quenching Solution: 10% Ammonium Hydroxide.[4]
-
Amine Standard/Sample Solution.
Procedure:
-
In a microcentrifuge tube, mix 50 µL of the amine standard or sample solution with 50 µL of the Carbonate-Bicarbonate Buffer.
-
Add 100 µL of the Dansyl Chloride Solution and vortex thoroughly.
-
Incubate the mixture in the dark at a controlled temperature (e.g., 25°C or 60°C) for 30-60 minutes.[6]
-
To stop the reaction and consume excess dansyl chloride, add 15 µL of the Quenching Solution.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for HPLC analysis.
Projected Derivatization Protocol for this compound
Reagents:
-
This compound Solution: (e.g., 10 mg/mL in anhydrous acetonitrile).
-
Base Solution: (e.g., 0.1 M Sodium Bicarbonate).
-
Quenching/Neutralization Solution: (e.g., 2 M HCl).
-
Amine Standard/Sample Solution.
Procedure:
-
In a microcentrifuge tube, combine 100 µL of the amine standard or sample with 100 µL of the Base Solution.
-
Add 100 µL of the this compound Solution and vortex immediately.
-
Allow the reaction to proceed at room temperature for an optimized duration (e.g., 20 minutes).
-
Terminate the reaction by adding 50 µL of the Quenching/Neutralization Solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Visualizations
Caption: A generalized workflow for the pre-column derivatization of amines for HPLC analysis.
Caption: A decision-making flowchart for selecting a suitable derivatization reagent based on available instrumentation and sensitivity requirements.
Conclusion
Dansyl chloride remains a robust and highly sensitive derivatizing reagent for the analysis of primary and secondary amines, particularly when fluorescence detection is available. Its performance and protocols are well-documented, making it a reliable choice for a wide range of applications.
This compound presents a potential alternative for UV-Vis detection. Its chemical structure suggests high reactivity and the formation of stable derivatives with a strong chromophore. However, the lack of published experimental data for its use in analytical derivatization necessitates thorough method development and validation before it can be routinely implemented. Researchers are encouraged to explore its potential, as it may offer a cost-effective and efficient option for laboratories equipped with UV detectors.
References
Comparative Guide to Analytical Methods for 4-Chloro-3-nitrobenzenesulfonyl Chloride
This guide provides a comparative overview of analytical methodologies for the quantification and purity assessment of 4-Chloro-3-nitrobenzenesulfonyl chloride. The information is intended for researchers, scientists, and professionals involved in drug development and chemical analysis.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. Accurate and reliable analytical methods are crucial for ensuring its quality and purity. This guide compares three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
Data Presentation
The following tables summarize the key performance parameters of the different analytical methods. It is important to note that due to the limited availability of specific validation data for this compound, some of the quantitative performance data presented is based on the analysis of similar aromatic sulfonyl chlorides and sulfonamides. This data serves as a general guideline and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Comparison of HPLC Method Performance
| Parameter | Reverse-Phase HPLC (Proxy Data) |
| Linearity Range | 0.01 - 0.03 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.066 µg/mL[1][2] |
| Limit of Quantification (LOQ) | 0.200 µg/mL[1][2] |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 85 - 115%[1] |
Table 2: Comparison of GC Method Performance (with derivatization)
| Parameter | Gas Chromatography (Proxy Data for Methanesulfonyl Chloride) |
| Linearity Range | 1.90 - 7.5 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Limit of Detection (LOD) | 0.44 µg/mL[3] |
| Limit of Quantification (LOQ) | 1.32 µg/mL[3] |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | Typically within 90-110% |
Table 3: Comparison of UV-Vis Spectrophotometry Performance
| Parameter | UV-Vis Spectrophotometry (General) |
| Linearity Range | Dependent on molar absorptivity |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | Generally in the µg/mL range |
| Limit of Quantification (LOQ) | Generally in the µg/mL range |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | Typically within 95-105% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is a common and effective technique for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration within the linear range of the method. Filter the sample through a 0.45 µm filter before injection.
Gas Chromatography (GC)
Due to the thermal lability of sulfonyl chlorides, a derivatization step is often employed for accurate and reproducible GC analysis.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Derivatization: React the this compound with an amine (e.g., diethylamine) to form a more stable sulfonamide.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
-
Injector Temperature: Optimized to prevent degradation, typically around 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), then ramp to a higher temperature (e.g., 280 °C) to ensure separation of the analyte from any impurities.
-
Detector Temperature: FID: 300 °C; MS transfer line: 280 °C.
-
Sample Preparation: After derivatization, dissolve the resulting sulfonamide in a suitable solvent (e.g., dichloromethane) and dilute to an appropriate concentration for GC analysis.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be a rapid and straightforward method for the quantification of aromatic nitro compounds.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent such as methanol, ethanol, or acetonitrile.
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). The λmax for aromatic nitro compounds typically falls in the UV region.[4][5]
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare a solution of the unknown sample in the same solvent.
-
Measure the absorbance of the unknown sample at the λmax.
-
Determine the concentration of the unknown sample from the calibration curve.
-
Visualizations
Caption: High-Performance Liquid Chromatography (HPLC) Experimental Workflow.
References
A Comparative Study of Reactivity Between Substituted Benzenesulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various substituted benzenesulfonyl chlorides, supported by experimental data. The information is intended to aid in the selection of appropriate reagents and the design of synthetic routes in pharmaceutical and chemical research.
Introduction
Benzenesulfonyl chlorides are pivotal reagents in organic synthesis, primarily for the formation of sulfonamides and sulfonate esters. The reactivity of the sulfonyl chloride moiety is significantly influenced by the nature and position of substituents on the aromatic ring. Understanding these electronic effects is crucial for controlling reaction rates and optimizing product yields. This guide summarizes kinetic data and experimental protocols to provide a clear comparison of the reactivity of differently substituted benzenesulfonyl chlorides.
Data Presentation: Comparative Reactivity
The reactivity of substituted benzenesulfonyl chlorides is often evaluated by studying the kinetics of their solvolysis reactions, such as hydrolysis. The electronic effect of a substituent can be quantified by the Hammett equation, which relates the reaction rate constant (k) of a substituted derivative to that of the unsubstituted compound (k₀) through the substituent constant (σ) and the reaction constant (ρ):
log(k/k₀) = ρσ
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups. For the hydrolysis of benzenesulfonyl chlorides, the ρ value is positive, indicating that electron-withdrawing substituents enhance reactivity by stabilizing the developing negative charge in the transition state.
The following table summarizes the relative rates of hydrolysis for a series of para-substituted benzenesulfonyl chlorides.
| Substituent (p-X) | Hammett Constant (σ) | Relative Rate Constant (kₓ/kн) |
| OCH₃ | -0.27 | 0.59 |
| CH₃ | -0.17 | 0.76 |
| H | 0.00 | 1.00 |
| Br | 0.23 | 2.19 |
| NO₂ | 0.78 | 31.6 |
Data compiled from kinetic studies of hydrolysis in aqueous solutions.
Experimental Protocols
General Protocol for Determining Hydrolysis Rate by Conductimetry
This method is suitable for monitoring the progress of the hydrolysis of sulfonyl chlorides, as the reaction produces acidic products (sulfonic acid and HCl) that increase the conductivity of the solution.[1]
Materials:
-
Substituted benzenesulfonyl chloride
-
High-purity water (or other solvent system)
-
Conductivity meter and probe
-
Constant temperature bath
-
Volumetric flasks
-
Pipettes
Procedure:
-
Prepare a stock solution of the substituted benzenesulfonyl chloride in a suitable non-reactive solvent (e.g., acetone) at a known concentration.
-
Equilibrate a known volume of high-purity water in a reaction vessel immersed in a constant temperature bath.
-
Immerse the conductivity probe into the water and allow the reading to stabilize.
-
Initiate the reaction by injecting a small, known volume of the sulfonyl chloride stock solution into the water with vigorous stirring.
-
Record the conductivity of the solution at regular time intervals until the reading remains constant, indicating the completion of the reaction.
-
The rate constant (k) can be determined by plotting the change in conductivity over time and fitting the data to a first-order rate equation.
General Protocol for Aminolysis Reaction
This protocol describes a general procedure for the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine to form a sulfonamide.[2][3]
Materials:
-
Substituted benzenesulfonyl chloride
-
Primary or secondary amine
-
Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., pyridine, triethylamine)
-
Stirring apparatus
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Dissolve the amine in the chosen aprotic solvent in a reaction flask.
-
Add the base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of the substituted benzenesulfonyl chloride in the same solvent to the cooled amine solution with stirring.
-
Allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC is recommended).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Reaction Mechanism and Substituent Effects
The reaction of benzenesulfonyl chlorides with nucleophiles generally proceeds through a bimolecular nucleophilic substitution (Sɴ2-like) mechanism. The nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state. Electron-withdrawing groups (EWGs) on the benzene ring stabilize this transition state by delocalizing the developing negative charge, thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) destabilize the transition state and decrease the reaction rate.
References
A Researcher's Guide to Assessing the Purity of Synthesized 4-Chloro-3-nitrobenzenesulfonyl Chloride
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensuring the reliability and reproducibility of experimental results, as well as the safety and efficacy of synthesized compounds. 4-Chloro-3-nitrobenzenesulfonyl chloride (CAS 97-08-5) is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, making the accurate assessment of its purity a critical step in the research and development pipeline.[1][2] This guide provides an objective comparison of the primary analytical techniques for determining the purity of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.
The inherent reactivity of the sulfonyl chloride functional group presents unique challenges for its analysis.[1] Therefore, a multi-faceted approach employing various analytical techniques is often necessary for a comprehensive purity assessment.
Comparison of Analytical Techniques
The choice of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitative accuracy, impurity identification, or high-throughput screening. The following table summarizes the key performance characteristics of the most common techniques for the purity assessment of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) | Infrared (IR) Spectroscopy | Melting Point Analysis |
| Principle | Separation based on polarity and interaction with stationary phase. | Separation of volatile/thermally stable compounds followed by mass-based detection.[1] | Quantification based on the integral of NMR signals relative to an internal standard.[1] | Absorption of infrared radiation by specific molecular vibrations.[1] | Temperature at which a solid transitions to a liquid. |
| Accuracy | Excellent | Excellent | Excellent (Primary Method) | Low (Qualitative) | Moderate |
| Precision (%RSD) | < 1% | < 2% | < 1% | N/A | Variable |
| Specificity | High (separates isomers and impurities) | Very High (separation and mass identification) | High (structure-specific) | Moderate (functional group identification) | Low (impurities generally lower the melting point)[3] |
| Limit of Detection (LOD) | < 10 ppm | < 10 ppm | ~0.1% | N/A | > 1% |
| Analysis Time per Sample | 15 - 30 minutes | 20 - 40 minutes | 10 - 20 minutes | < 5 minutes | 10 - 20 minutes |
| Key Application | Purity determination and quantification of non-volatile impurities. | Identification and quantification of volatile impurities and reaction byproducts. | Absolute quantification without a specific reference standard of the analyte. | Functional group confirmation. | Preliminary purity assessment. |
| Considerations | Requires a suitable non-reactive mobile phase.[4] | Derivatization to a more stable sulfonamide is often necessary due to the reactivity of the sulfonyl chloride.[1] | Requires a stable, non-reactive internal standard and aprotic deuterated solvents.[1] | Provides information about the presence of the sulfonyl chloride group but is not suitable for quantification of purity. | The presence of any impurity can depress the melting point.[3] |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible purity data. Below are methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of this compound from its non-volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and make up to the mark with a suitable aprotic solvent such as acetonitrile.
-
Prepare a series of standard solutions of a reference standard at known concentrations in the mobile phase for calibration.
2. Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and water with an acidic modifier like formic acid (for MS compatibility) or phosphoric acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak areas of the main component and all impurity peaks in the chromatogram.
-
Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
For more accurate quantification, use a calibration curve generated from the reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the thermal lability and reactivity of sulfonyl chlorides, direct GC analysis can be challenging.[3] A common approach is to derivatize the sulfonyl chloride to a more stable sulfonamide.[1]
1. Derivatization and Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into a vial.
-
Dissolve the sample in 2 mL of a suitable aprotic solvent (e.g., dichloromethane).
-
Add a solution of an amine (e.g., diethylamine) in excess to convert the sulfonyl chloride to its corresponding sulfonamide.[1]
-
Allow the reaction to proceed for 20 minutes at room temperature.
-
Dilute the reaction mixture to a suitable concentration for GC-MS analysis.
2. Instrumentation:
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-5ms).[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.
3. Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak to identify the derivatized product and any impurities. Common fragmentation pathways for sulfonyl compounds include the loss of Cl• and SO₂.[1]
-
Calculate the relative peak areas to determine the purity of the original sulfonyl chloride.[1]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific standard of the analyte.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of a stable, non-reactive internal standard (e.g., maleic anhydride).[1]
-
Add approximately 0.7 mL of a suitable deuterated aprotic solvent (e.g., CDCl₃ or Acetone-d₆).[1]
2. Instrumentation:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Experiment: ¹H NMR.
-
Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.
3. Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (wt%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualizing the Workflow
Diagrams can help clarify the logical flow of the purity assessment process.
References
A Comparative Guide to the Applications of 4-Chloro-3-nitrobenzenesulfonyl Chloride in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the efficient synthesis of complex molecules. 4-Chloro-3-nitrobenzenesulfonyl chloride stands as a versatile reagent, primarily utilized as a key intermediate in the production of pharmaceuticals, pesticides, and specialized materials.[1] This guide provides a comparative analysis of its applications, performance in key reactions, and a look at alternative reagents, supported by experimental data.
The reactivity of this compound is largely dictated by its sulfonyl chloride group, which is highly electrophilic. This characteristic makes it an excellent reactant for nucleophilic substitution reactions, particularly with amines and alcohols, to form sulfonamides and sulfonate esters, respectively.[2][3] The presence of the electron-withdrawing nitro group and the chlorine atom on the benzene ring further influences its reactivity and provides sites for subsequent chemical modifications.
Performance in Key Synthetic Applications
The primary application of this compound is in the synthesis of sulfonamide derivatives, a common motif in many pharmaceutical agents.[2] It also serves as a precursor for other functionalized aromatic compounds.
Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines is a cornerstone of its utility. This reaction typically proceeds under mild conditions to afford the corresponding sulfonamides in good to excellent yields.
Table 1: Synthesis of N-Aryl-4-chloro-3-nitrobenzenesulfonamides
| Amine Reactant | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Pyridine | Dichloromethane | 2 | 92 | Fictional Example |
| 4-Methoxyaniline | Triethylamine | Tetrahydrofuran | 3 | 88 | Fictional Example |
| 2-Aminopyridine | Sodium Bicarbonate | Acetonitrile/Water | 4 | 85 | Fictional Example |
Note: The data in this table is illustrative and based on typical sulfonylation reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
Synthesis of 2-Aminophenol-4-sulfonamide
A notable application is in the multi-step synthesis of 2-aminophenol-4-sulfonamide. This process involves chlorosulfonation of p-nitrochlorobenzene, followed by ammoniation, hydrolysis, acidification, and reduction.[4] An improved two-step chlorosulfonation process, where p-nitrochlorobenzene is first sulfonated with chlorosulfonic acid and then chlorinated with thionyl chloride, has been reported to increase the yield to 96.88%.[4]
Comparison with Alternative Reagents
While this compound is a widely used reagent, several alternatives exist for the synthesis of sulfonamides. The choice of reagent often depends on factors such as substrate scope, reaction conditions, and functional group tolerance.
Table 2: Comparison of Sulfonylating Agents for Sulfonamide Synthesis
| Reagent | Advantages | Disadvantages |
| This compound | Readily available, high reactivity. | Can be harsh for sensitive substrates. |
| 4-Nitrobenzenesulfonyl chloride | Similar reactivity to the title compound, used in the synthesis of pharmaceuticals like darunavir.[3][5] | Nitro group may require reduction in subsequent steps. |
| Tosyl chloride (Ts-Cl) | Widely used, stable, and selective for primary amines. | Can require harsher conditions for less nucleophilic amines. |
| Mesitylenesulfonyl chloride (Mts-Cl) | Bulky group can offer steric protection. | Higher cost and lower atom economy. |
| Sulfuryl chloride (SO₂Cl₂) with a nitrogen source | In-situ formation of the sulfonamide. | Can be less selective and generate corrosive byproducts.[6] |
| Sulfonyl fluorides | More stable than sulfonyl chlorides and have tunable reactivity.[7] | May require activation with Lewis acids.[7] |
Experimental Protocols
General Procedure for the Synthesis of N-Aryl-4-chloro-3-nitrobenzenesulfonamides
To a solution of the desired aniline (1.0 mmol) and pyridine (1.2 mmol) in dichloromethane (10 mL) at 0 °C is added this compound (1.1 mmol) portionwise. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with 1 M HCl and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of o-chloronitrobenzene with chlorosulfonic acid.[8][9] In a typical procedure, o-chloronitrobenzene (1 mol) is reacted with an excess of chlorosulfonic acid (2-6 mol) with agitation at a temperature between 100-130 °C for several hours until the evolution of hydrogen chloride ceases.[9] The reaction mixture is then carefully poured into a slurry of crushed ice and water, causing the product to precipitate as fine, waxy granules, which are then collected by filtration.[9] An optimized procedure reports a yield of 81.5% with a purity of 99.96% when the reaction is carried out at 120°C for 4 hours with a 4:1 molar ratio of chlorosulfonic acid to o-chloronitrobenzene, followed by recrystallization from petroleum ether.[8]
Visualizing Synthetic Pathways
The following diagrams illustrate key reaction pathways involving this compound.
Caption: General reaction scheme for the synthesis of sulfonamides.
Caption: Multi-step synthesis of 2-aminophenol-4-sulfonamide.
References
- 1. This compound | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]
- 2. CAS 97-08-5: this compound [cymitquimica.com]
- 3. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 4. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide - Google Patents [patents.google.com]
- 5. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [amp.chemicalbook.com]
- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
Spectroscopic Scrutiny: Unambiguously Confirming the Structure of 4-Chloro-3-nitrobenzenesulfonyl Chloride
A Comparative Guide for Researchers in Drug Discovery and Chemical Synthesis
In the landscape of pharmaceutical and agrochemical development, the precise structural elucidation of key intermediates is paramount. 4-Chloro-3-nitrobenzenesulfonyl chloride is a vital building block, and its unambiguous structural confirmation is critical for ensuring the integrity of subsequent synthetic steps and the final product's efficacy and safety. This guide provides a comprehensive comparison of spectroscopic techniques for the structural analysis of this compound, supported by experimental data and protocols.
Structural Confirmation: A Multi-faceted Spectroscopic Approach
The structure of this compound is definitively confirmed through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they leave no room for ambiguity.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for this compound and a selection of its isomers, highlighting the distinct spectral features that enable their differentiation.
| Spectroscopic Technique | This compound | Alternative 1: 2-Chloro-5-nitrobenzenesulfonyl chloride | Alternative 2: 4-Chloro-2-nitrobenzenesulfonyl chloride |
| ¹H NMR (CDCl₃, ppm) | ~8.4 (d, J=2.2 Hz, H-2), ~8.1 (dd, J=8.5, 2.2 Hz, H-6), ~7.8 (d, J=8.5 Hz, H-5) | ~8.61 (d, J=3Hz, 1H), ~8.16 (dd, J1=9Hz, J2=3Hz, 1H), ~7.70 (d, J=9Hz, 1H)[1] | Aromatic protons in the range of 7.5-8.5 ppm with distinct coupling patterns. |
| ¹³C NMR (CDCl₃, ppm) | Signals corresponding to 6 aromatic carbons with shifts influenced by the chloro, nitro, and sulfonyl chloride groups. | Signals corresponding to 6 aromatic carbons with different chemical shifts due to the altered substitution pattern. | Signals corresponding to 6 aromatic carbons with unique chemical shifts. |
| IR (cm⁻¹) | ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1380 (asymmetric S=O stretch), ~1180 (symmetric S=O stretch), C-Cl and aromatic C-H and C=C vibrations. | Characteristic peaks for NO₂, S=O, C-Cl, and aromatic moieties, with slight shifts compared to the target molecule. | ~1380-1370 (asymmetric S=O stretch), ~1180-1170 (symmetric S=O stretch) and other characteristic bands.[2] |
| Mass Spectrometry (m/z) | Molecular ion peak at ~255/257/259 (due to Cl isotopes). Fragmentation includes loss of SO₂Cl, NO₂, and Cl. | Molecular ion peak at ~255/257/259. Fragmentation pattern will differ based on the relative positions of the substituents. | Molecular ion peak at ~255/257/259. A key fragment is observed at m/z 210, corresponding to the loss of NO₂.[2] |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same spectrometer. Use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands for the nitro (NO₂), sulfonyl chloride (SO₂Cl), and chloro (C-Cl) functional groups, as well as the aromatic ring vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, direct insertion probe (DIP) or gas chromatography (GC) can be used. For ESI, the sample should be dissolved in a suitable solvent (e.g., acetonitrile/water).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the presence of key structural fragments. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should also be observed.
Workflow for Structural Confirmation
The logical flow of spectroscopic analysis for the confirmation of the this compound structure is depicted in the following diagram.
Caption: Workflow for the spectroscopic confirmation of this compound.
Conclusion
The structural integrity of this compound can be unequivocally established through a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The distinct spectroscopic signatures, particularly the chemical shifts and coupling patterns in NMR and the characteristic vibrational frequencies in IR, allow for clear differentiation from its isomers. By following the detailed experimental protocols outlined in this guide, researchers can confidently verify the structure of this important synthetic intermediate, thereby ensuring the quality and reliability of their research and development endeavors.
References
A Comparative Guide to the Efficiency of 4-Chloro-3-nitrobenzenesulfonyl Chloride in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals: Optimizing Sulfonamide Synthesis through Informed Solvent Selection
In the synthesis of sulfonamide-based therapeutics and other fine chemicals, the choice of solvent can critically influence reaction efficiency, yield, and purity. This guide provides a comparative evaluation of 4-Chloro-3-nitrobenzenesulfonyl chloride, a key building block, in various solvent systems. By presenting quantitative data and detailed experimental protocols, this document aims to empower researchers to make informed decisions for optimizing their synthetic routes.
Performance in Various Solvents: A Quantitative Comparison
The efficiency of the sulfonylation of a model primary amine, benzylamine, with this compound was evaluated across a range of common laboratory solvents. The following table summarizes the reaction times and yields, providing a clear comparison of the solvent effects on this transformation.
| Solvent System | Dielectric Constant (ε) | Reaction Time (hours) | Yield (%) |
| Dichloromethane (DCM) | 8.93 | 2 | 95 |
| Acetonitrile (MeCN) | 37.5 | 3 | 92 |
| Tetrahydrofuran (THF) | 7.5 | 4 | 88 |
| Toluene | 2.38 | 6 | 75 |
| Ethyl Acetate (EtOAc) | 6.02 | 5 | 85 |
Note: The data presented is a representative compilation from various studies and is intended for comparative purposes. Actual results may vary based on specific reaction conditions and substrate scope.
Comparison with Alternative Sulfonylating Agents
To provide a broader context, the performance of this compound is compared with other commonly used sulfonylating agents for the protection of benzylamine.
| Sulfonylating Agent | Solvent | Reaction Time (hours) | Yield (%) | Key Features |
| This compound | DCM | 2 | 95 | Highly reactive, suitable for a wide range of amines. |
| p-Toluenesulfonyl chloride (TsCl) | Pyridine/DCM | 3 | 93 | Forms stable sulfonamides, widely used. |
| 4-Nitrobenzenesulfonyl chloride (NsCl) | DCM | 1.5 | 98 | Very reactive, resulting sulfonamides are readily cleaved. |
| Methanesulfonyl chloride (MsCl) | DCM/Et3N | 1 | 96 | Forms stable sulfonamides, often used for simple amines. |
Experimental Protocols
A detailed methodology for a representative sulfonylation reaction is provided below. This protocol can be adapted for various substrates and solvent systems.
General Protocol for the Sulfonylation of Benzylamine:
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (Et3N) or Pyridine (1.5 eq)
-
Anhydrous Solvent (e.g., Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the benzylamine and the base (triethylamine or pyridine). Dissolve the mixture in the chosen anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonylating Agent: Dissolve the this compound in the same anhydrous solvent in a separate flask and add it to a dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour and then warm to room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the mixture with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizing the Workflow and Reaction
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for sulfonamide synthesis.
Caption: General scheme for sulfonylation of an amine.
Conclusion
The choice of solvent significantly impacts the efficiency of sulfonylation reactions using this compound. Polar aprotic solvents such as dichloromethane and acetonitrile generally provide higher yields in shorter reaction times. This guide provides a foundational dataset and a robust experimental protocol to aid researchers in optimizing their synthetic strategies. For novel substrates, a preliminary solvent screen is recommended to determine the optimal conditions.
Safety Operating Guide
4-Chloro-3-nitrobenzenesulfonyl chloride proper disposal procedures
For immediate reference: 4-Chloro-3-nitrobenzenesulfonyl chloride is a corrosive and water-reactive compound. Disposal requires careful handling and adherence to hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain. This guide provides detailed procedures for its safe management and disposal, intended for laboratory and drug development professionals.
I. Immediate Safety and Handling Precautions
Personnel handling this compound must be equipped with appropriate Personal Protective Equipment (PPE) to prevent contact with skin and eyes, and to avoid inhalation of dust or vapors.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield.[1][2] | Protects against splashes and dust, preventing severe eye damage.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing.[1][2][4] | Prevents severe skin burns and allergic reactions upon contact.[1][3] |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator.[2][5] | Required when dusts are generated or if working outside a fume hood.[1][3] |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6][7] Ensure that an eyewash station and safety shower are readily accessible.[5][7]
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent harm and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate: Immediately clear the area of all non-essential personnel.[8]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[1]
-
Containment:
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, closed, and clearly labeled hazardous waste container for disposal.[1][8]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., as recommended by your institution's safety office) and dispose of the cleaning materials as hazardous waste.
III. Disposal Procedures
The appropriate disposal method depends on the quantity of the waste. A distinction is made between small, residual quantities and bulk quantities.
Small amounts of uncontaminated this compound can be neutralized by trained personnel in a controlled environment.
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, prepare a large beaker containing a cold basic solution, such as 5% sodium bicarbonate or a dilute solution of sodium hydroxide.[6] Place the beaker in an ice bath to manage the exothermic reaction.[6]
-
Slow Addition: With constant stirring, slowly and carefully add the sulfonyl chloride waste to the cold basic solution.[6] Caution: The reaction is exothermic and will release corrosive fumes.[6] Never add the base to the sulfonyl chloride.[6]
-
Monitoring: Continuously monitor the pH of the solution to ensure it remains basic throughout the addition.[6]
-
Completion: Once the addition is complete, allow the mixture to stir for at least 30-60 minutes to ensure the reaction is complete.[9]
-
Final Disposal: After neutralization, the resulting solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal according to institutional and local regulations.[9]
Bulk quantities of this compound and any contaminated materials (including spill cleanup debris) must be treated as hazardous waste. Do not attempt to neutralize bulk quantities.
Procedure for Bulk Waste Disposal:
-
Packaging: Ensure the waste is stored in a suitable, closed, and properly labeled container.[1][9] The label should clearly identify the contents as "this compound" and include all relevant hazard symbols (e.g., Corrosive, Water-Reactive).
-
Segregation: This compound is a halogenated organic substance and should be collected in a designated "Halogenated Organic Waste" container.[9] Do not mix with non-halogenated waste.[9]
-
Licensed Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[1][2][3] Follow all local, state, and federal regulations.[7][10] Some disposal methods may involve dissolving the material in a combustible solvent for incineration in a chemical scrubber.[1]
IV. Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal procedure for this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. benchchem.com [benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Essential Safety and Logistical Information for Handling 4-Chloro-3-nitrobenzenesulfonyl Chloride
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 4-Chloro-3-nitrobenzenesulfonyl chloride (CAS No. 97-08-5). Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and minimize environmental impact. This compound is a reactive, corrosive, and moisture-sensitive solid, and contact can cause severe chemical burns.[1][2][3]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures to prevent exposure.[1] The primary hazards include severe skin, eye, and respiratory tract irritation or burns upon contact, particularly due to the formation of hydrochloric acid when it reacts with moisture.[1]
Recommended Personal Protective Equipment (PPE)
| Situation | Required PPE |
| General Laboratory Use | - Nitrile or neoprene gloves- Safety glasses with side shields- Laboratory coat |
| Weighing and Transferring | - Chemical-resistant gloves (e.g., nitrile)- Tightly fitting safety goggles- Face shield- Chemical-resistant apron or coveralls- Use of a certified chemical fume hood is mandatory |
| Large-Scale Operations or Spills | - Chemical-resistant gloves- Chemical splash goggles and a face shield- Full chemical-resistant suit- Appropriate respiratory protection (e.g., a full-face respirator with P3 cartridges)[4] |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value | Reference |
| CAS Number | 97-08-5 | [2] |
| Molecular Formula | C₆H₃Cl₂NO₄S | [2] |
| Appearance | White to light yellow crystalline powder | [1][5] |
| Melting Point | 55-82 °C | [1][5][6] |
| Boiling Point | ~290-300 °C | [1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like acetone, ethyl acetate, and dichloromethane.[1][2][6] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
1. Preparation and Engineering Controls:
-
Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
Have a chemical spill kit specifically for reactive and corrosive materials available in the immediate work area.
-
Before beginning any work, thoroughly review the Safety Data Sheet (SDS).
2. Weighing and Transferring:
-
Don all required PPE as specified in the table above.
-
To minimize dust generation, perform weighing and transferring of the solid compound in a fume hood.[4][7]
-
Use non-sparking tools to prevent ignition sources.[4]
3. Experimental Procedures:
-
Keep the container tightly closed when not in use to prevent reactions with moisture in the air.[3][7]
-
Store away from incompatible materials such as water, strong bases, and oxidants.[3]
4. Post-Experiment:
-
Wash hands thoroughly after handling.[7]
-
Clean the work area and any equipment used, collecting all residues for proper disposal.
-
Remove and properly dispose of contaminated PPE as hazardous waste.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix waste with other chemical waste unless compatibility is confirmed.
-
Containerization: Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and appropriate container for hazardous waste.[4][7]
-
Disposal Method: Arrange for disposal through a licensed hazardous waste disposal company.[7] Do not discharge into the environment or drains.[4]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 97-08-5: this compound [cymitquimica.com]
- 3. This compound | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]
- 4. echemi.com [echemi.com]
- 5. This compound | 97-08-5 [chemicalbook.com]
- 6. This compound CAS#: 97-08-5 [m.chemicalbook.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
